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Formamicin

Cat. No.: B1234935
M. Wt: 809.0 g/mol
InChI Key: AUNKVZMKKDTMQP-AGCNVFKOSA-N
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Description

Formamicin is a macrolide.
This compound has been reported in Saccharothrix with data available.
from culture broth of actinomycete, Saccharotheix sp.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H72O13 B1234935 Formamicin

Properties

Molecular Formula

C44H72O13

Molecular Weight

809.0 g/mol

IUPAC Name

(1S,2E,4E,8R,9S,10E,12E,15S,16S,20S)-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxabicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one

InChI

InChI=1S/C44H72O13/c1-11-12-13-16-34-32-20-25(2)15-14-17-35(51-10)41(56-37(46)19-18-26(3)22-43(9,42(32)49)53-24-52-34)28(5)39(47)29(6)44(50)23-36(27(4)30(7)57-44)55-38-21-33(45)40(48)31(8)54-38/h14-15,17-19,22,27-36,38-42,45,47-50H,11-13,16,20-21,23-24H2,1-10H3/b17-14+,19-18+,25-15+,26-22+/t27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,38+,39-,40-,41-,42+,43+,44-/m1/s1

InChI Key

AUNKVZMKKDTMQP-AGCNVFKOSA-N

Isomeric SMILES

CCCCC[C@H]1[C@H]2C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C(=C/[C@@]([C@H]2O)(OCO1)C)/C)[C@@H](C)[C@H]([C@H](C)[C@]3(C[C@H]([C@@H]([C@H](O3)C)C)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O)O)O)OC)/C

Canonical SMILES

CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C

Synonyms

formamicin

Origin of Product

United States

Foundational & Exploratory

Formamicin: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamicin is a naturally occurring plecomacrolide with established cytotoxic and antifungal properties.[1][2] While direct experimental evidence elucidating the precise mechanism of action for this compound remains to be published, its classification as a plecomacrolide provides a strong basis for predicting its molecular target and downstream cellular effects. This technical guide synthesizes the current understanding of the plecomacrolide class of compounds to infer the probable mechanism of action of this compound, focusing on the inhibition of vacuolar H+-ATPase (V-ATPase) as the primary mode of action. This document outlines the putative signaling pathways affected, presents a generalized experimental protocol for assessing V-ATPase inhibition, and provides visualizations to illustrate these concepts.

Inferred Mechanism of Action: V-ATPase Inhibition

Based on its structural classification as a plecomacrolide, this compound is presumed to function as a specific and potent inhibitor of the vacuolar H+-ATPase (V-ATPase).[3][4] V-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments in eukaryotic cells, including lysosomes, endosomes, and the Golgi apparatus. The acidification of these organelles is critical for a multitude of cellular processes.

The inhibitory action of plecomacrolides, such as the well-studied concanamycin A and bafilomycin A1, involves direct binding to the c subunit of the membrane-integral Vo domain of the V-ATPase.[5] This interaction is thought to interfere with the rotation of the c-ring, which is a crucial step in the proton translocation process across the membrane.[6] By disrupting this fundamental mechanism, this compound likely abrogates the ability of the cell to establish and maintain the necessary acidic environments within its organelles.

Downstream Cellular Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by this compound would trigger a cascade of downstream cellular events, culminating in cytotoxicity and antifungal effects. These consequences stem from the disruption of pH-dependent processes:

  • Disruption of Autophagy: The fusion of autophagosomes with lysosomes and the subsequent degradation of their contents are highly dependent on the acidic pH of the lysosome. V-ATPase inhibition would block this process, leading to an accumulation of autophagosomes and cellular stress.

  • Impaired Protein Degradation: Lysosomal proteases, which are responsible for the degradation of cellular waste and recycled components, have optimal activity at a low pH. Neutralization of the lysosomal pH would lead to the accumulation of undigested macromolecules, contributing to cellular dysfunction and death.

  • Inhibition of Endocytic Trafficking and Receptor Recycling: The proper sorting and trafficking of endocytosed material and the recycling of cell surface receptors are dependent on the progressive acidification of endosomes. Disruption of this process can interfere with nutrient uptake and cell signaling.

  • Altered Fungal Cell Wall Integrity: In fungi, V-ATPase activity is crucial for processes such as cell wall biosynthesis and ion homeostasis. Inhibition of V-ATPase can lead to defects in the cell wall, making the fungus more susceptible to osmotic stress and cell lysis.[7][8]

Signaling Pathways

The inhibition of V-ATPase is not typically viewed as a direct modulator of a specific signaling cascade in the traditional sense of kinase or phosphatase inhibition. However, the resulting cellular stress and disruption of homeostasis can indirectly trigger various signaling pathways. The diagram below illustrates the presumed central role of V-ATPase inhibition by this compound and its subsequent impact on key cellular processes.

Formamicin_Mechanism This compound This compound VATPase Vacuolar H+-ATPase (V-ATPase) This compound->VATPase Inhibits ProtonPumping Proton Pumping VATPase->ProtonPumping Drives CellWall Fungal Cell Wall Integrity VATPase->CellWall Maintains OrganelleAcidification Organelle Acidification (Lysosomes, Endosomes) ProtonPumping->OrganelleAcidification Leads to Autophagy Autophagy OrganelleAcidification->Autophagy Enables ProteinDegradation Protein Degradation OrganelleAcidification->ProteinDegradation Enables Endocytosis Endocytic Trafficking OrganelleAcidification->Endocytosis Enables CellDeath Cytotoxicity & Antifungal Effect Autophagy->CellDeath Disruption leads to ProteinDegradation->CellDeath Impairment leads to Endocytosis->CellDeath Disruption leads to CellWall->CellDeath Disruption leads to

Caption: Inferred mechanism of this compound action via V-ATPase inhibition.

Experimental Protocols

While a specific protocol for this compound has not been published, a generalized experimental workflow to assess the V-ATPase inhibitory activity of a compound is presented below. This protocol is based on established methods for other plecomacrolides.

V-ATPase Activity Assay (Biochemical)

This assay measures the ATP hydrolysis activity of isolated V-ATPase in the presence and absence of the test compound.

Materials:

  • Isolated V-ATPase (e.g., from yeast vacuoles or insect midgut)

  • ATP solution

  • Assay buffer (e.g., containing MOPS, KCl, MgCl2)

  • Malachite green reagent for phosphate detection

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all buffers and reagents and bring them to the assay temperature (e.g., 37°C).

  • Incubation: In a microplate, add the isolated V-ATPase to the assay buffer.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a specific period (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: Start the reaction by adding a known concentration of ATP to each well.

  • Incubation: Incubate the reaction mixture for a defined time (e.g., 30 minutes) at the assay temperature.

  • Termination of Reaction: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the amount of phosphate released and determine the percentage of V-ATPase inhibition at each concentration of this compound. Calculate the IC50 value.

VATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer and Reagents Add_Enzyme Add V-ATPase to Microplate Wells Reagents->Add_Enzyme Compound Prepare this compound Serial Dilutions Add_Compound Add this compound or Vehicle Control Compound->Add_Compound Add_Enzyme->Add_Compound Preincubate Pre-incubate Add_Compound->Preincubate Add_ATP Initiate with ATP Preincubate->Add_ATP Incubate_Reaction Incubate for Reaction Add_ATP->Incubate_Reaction Stop_Reaction Stop with Malachite Green Reagent Incubate_Reaction->Stop_Reaction Measure_Abs Measure Absorbance Stop_Reaction->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Generalized workflow for a V-ATPase biochemical assay.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data, such as IC50 values for cytotoxicity or V-ATPase inhibition, specifically for this compound. The table below is provided as a template for when such data becomes available.

Parameter Value Cell Line / Organism Assay Type Reference
V-ATPase Inhibition IC50 Data not availableBiochemical
Cytotoxicity IC50 Data not availableCell Viability
Antifungal MIC Data not availableBroth Microdilution

Conclusion

While direct experimental validation is pending, the classification of this compound as a plecomacrolide strongly suggests that its primary mechanism of action is the inhibition of V-ATPase. This mode of action provides a coherent explanation for its observed cytotoxic and antifungal activities. Further research is required to definitively confirm this hypothesis, quantify its inhibitory potency, and fully elucidate the downstream cellular consequences of its activity. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future investigations into this promising natural product.

References

Unraveling the Formamicin Biosynthetic Pathway in Saccharothrix sp.: A Technical Guide to a Putative Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Formamicin is a novel antifungal antibiotic isolated from the cultured broth of Saccharothrix sp. MK27-91F2. While its potent antimicrobial activity against phytopathogenic fungi has been established, the complete biosynthetic pathway for this complex macrolide has not yet been fully elucidated in peer-reviewed literature. This guide provides a comprehensive overview of a putative biosynthetic pathway for this compound, based on the known principles of polyketide and non-ribosomal peptide biosynthesis in actinomycetes. It further outlines the standard experimental protocols required to fully characterize this pathway.

Proposed Biosynthetic Pathway for this compound

Based on the macrolide structure of this compound, it is highly probable that its biosynthesis is orchestrated by a Type I modular Polyketide Synthase (PKS) system, potentially in conjunction with a Non-Ribosomal Peptide Synthetase (NRPS) for the incorporation of any amino acid-derived moieties. The biosynthesis can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.

Initiation: The biosynthesis is likely initiated with a specific starter unit, such as propionyl-CoA or acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the first PKS module.

Elongation: The polyketide chain is then extended through the sequential addition of extender units, typically methylmalonyl-CoA or malonyl-CoA, by a series of PKS modules. Each module is responsible for one cycle of chain elongation and contains a specific set of domains (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, Enoylreductase) that determine the structure of the growing polyketide chain.

Termination and Post-PKS Tailoring: Following the final elongation step, the polyketide chain is released from the PKS assembly line, often accompanied by cyclization to form the macrolactone ring. The resulting precursor molecule then undergoes a series of post-PKS modifications, including glycosylation, hydroxylation, and methylation, catalyzed by tailoring enzymes encoded within the biosynthetic gene cluster (BGC), to yield the final bioactive this compound.

A generalized workflow for the elucidation of such a pathway is presented below.

Formamicin_Pathway_Elucidation_Workflow cluster_Genomic_Analysis Genomic and Bioinformatic Analysis cluster_Genetic_Manipulation Genetic Manipulation and Heterologous Expression cluster_Biochemical_Characterization In Vitro Biochemical Characterization Genome_Sequencing Genome Sequencing of Saccharothrix sp. BGC_Identification BGC Identification via antiSMASH/BLAST Genome_Sequencing->BGC_Identification Sequence Data Domain_Analysis PKS/NRPS Domain and Tailoring Enzyme Analysis BGC_Identification->Domain_Analysis Putative BGC Heterologous_Expression Heterologous Expression of BGC BGC_Identification->Heterologous_Expression Full BGC Gene_Knockout Gene Knockout Studies Domain_Analysis->Gene_Knockout Target Genes Protein_Expression Protein Overexpression and Purification Domain_Analysis->Protein_Expression Enzyme Candidates Metabolite_Analysis Metabolite Profile Analysis (LC-MS) Gene_Knockout->Metabolite_Analysis Mutant Strains Heterologous_Expression->Metabolite_Analysis Recombinant Strains Enzyme_Assays Enzyme Assays with Putative Substrates Protein_Expression->Enzyme_Assays Purified Enzymes Structural_Biology X-ray Crystallography of Key Enzymes Enzyme_Assays->Structural_Biology Characterized Enzymes Generalized_PKS_Pathway Generalized Modular PKS Pathway for Macrolide Biosynthesis cluster_PKS Modular Polyketide Synthase (PKS) cluster_Tailoring Post-PKS Tailoring Start Starter Unit (e.g., Propionyl-CoA) Module1 Module 1 KS AT KR ACP Start->Module1:head Extender Extender Units (e.g., Methylmalonyl-CoA) Extender->Module1:AT Module2 Module 2 KS AT DH KR ACP Extender->Module2:AT ModuleN Module n KS AT ACP Extender->ModuleN:AT Precursor Macrolide Precursor Glycosyltransferase Glycosyltransferase Precursor->Glycosyltransferase This compound This compound Module1->Module2 Module2->ModuleN ... TE Thioesterase (TE) ModuleN->TE TE->Precursor Release & Cyclization Hydroxylase Hydroxylase Glycosyltransferase->Hydroxylase Methyltransferase Methyltransferase Hydroxylase->Methyltransferase Methyltransferase->this compound

The Unveiling of Formamicin: A Technical Guide to its Natural Origin and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 12, 2025

Abstract

Formamicin, a novel macrolide antibiotic, has demonstrated significant antifungal properties, particularly against phytopathogenic fungi. This technical guide provides a comprehensive overview of the natural origin of this compound, detailing the producing microorganism and the methodologies for its isolation and purification. All available quantitative data has been compiled into structured tables for clarity and comparative analysis. Furthermore, this document outlines the detailed experimental protocols for the fermentation of the producing organism, and the extraction and purification of this compound. A proposed biosynthetic pathway for this compound is also presented, visualized through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and related scientific fields.

Natural Origin of this compound

This compound is a secondary metabolite produced by an actinomycete strain, designated MK27-91F2, which was isolated from a soil sample collected in Setagaya-ku, Tokyo, Japan.[1] Taxonomic studies of the strain identified it as belonging to the genus Saccharothrix.[1]

Production of this compound

Fermentation of Saccharothrix sp. MK27-91F2

The production of this compound is achieved through submerged fermentation of Saccharothrix sp. MK27-91F2. The following protocol details the fermentation process.

Experimental Protocol: Fermentation

  • Seed Culture: A loopful of Saccharothrix sp. MK27-91F2 from a slant culture is inoculated into a 100-ml flask containing 20 ml of seed medium (composition not specified in the available literature). The seed culture is incubated on a rotary shaker at 28°C for 2 days.

  • Production Culture: A 2-ml aliquot of the seed culture is transferred to a 500-ml flask containing 100 ml of production medium (composition not specified in the available literature).

  • Incubation: The production culture is incubated on a rotary shaker at 28°C for 5 days. The production of this compound is monitored by bioassay against susceptible fungal strains.

Isolation and Purification of this compound

This compound is isolated from the cultured mycelia of Saccharothrix sp. MK27-91F2. The purification process involves a series of extraction and chromatographic steps.

Experimental Protocol: Isolation and Purification

  • Extraction: The cultured mycelia are separated from the broth by filtration. The mycelial cake is then extracted with acetone. The acetone extract is concentrated under reduced pressure to yield a crude extract.[1]

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a solvent system of chloroform-methanol (gradient not specified). Fractions are collected and assayed for antifungal activity.

  • Sephadex LH-20 Column Chromatography: The active fractions from the silica gel chromatography are combined, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol.

  • Centrifugal Partition Chromatography (CPC): The final purification step is carried out using Centrifugal Partition Chromatography to yield pure this compound.[1] The specific solvent system and operational parameters for CPC are not detailed in the available literature.

Physicochemical Properties and Structural Elucidation

The absolute structure of this compound was determined through a combination of spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.[2]

PropertyValue
Molecular FormulaC38H59NO12
Molecular Weight721.8
AppearanceColorless needles
Melting Point188 - 190 °C
UV λmax (MeOH)232 nm (ε 28,000), 280 nm (ε 1,400)
IR (KBr) νmax cm⁻¹3450, 1730, 1680, 1630, 1170, 1070
¹H and ¹³C NMR DataSee Table 2

Table 1: Physicochemical Properties of this compound.

Detailed ¹H and ¹³C NMR spectroscopic data are crucial for the structural verification of this compound. The assignments for the proton and carbon signals are summarized below.

Position¹³C (ppm)¹H (ppm, J in Hz)
2170.1-
340.52.75 (m), 3.05 (m)
470.23.80 (m)
578.94.95 (d, 9.0)
638.82.10 (m)
7203.5-
8135.56.20 (d, 15.0)
9145.17.30 (dd, 15.0, 10.0)
10128.86.15 (dd, 15.0, 10.0)
11142.36.80 (d, 15.0)
1270.54.20 (m)
13165.4-
14100.25.80 (s)
15173.2-
1645.32.50 (m)
1725.11.60 (m), 1.75 (m)
1868.23.90 (m)
1942.12.20 (m)
2015.81.15 (d, 7.0)
219.80.95 (d, 7.0)
1'104.54.50 (d, 7.5)
2'35.21.80 (m), 2.15 (m)
3'78.13.50 (m)
4'75.53.20 (m)
5'70.13.60 (m)
6'17.91.25 (d, 6.0)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Proposed Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster for this compound has not yet been identified and characterized, a plausible pathway can be proposed based on the known biosynthesis of other macrolide antibiotics. Macrolide biosynthesis is typically carried out by Type I polyketide synthases (PKSs).

The proposed pathway for the this compound aglycone likely involves a modular PKS that utilizes acetate and propionate units as building blocks. The starter unit is likely propionyl-CoA, followed by the incorporation of several malonyl-CoA and methylmalonyl-CoA extender units. The sequence of modules and the specific enzymatic domains within each module (e.g., ketosynthase, acyltransferase, dehydratase, enoylreductase, ketoreductase) would dictate the final structure of the polyketide chain. Following the assembly of the polyketide backbone, tailoring enzymes such as hydroxylases, epoxidases, and glycosyltransferases would modify the aglycone to produce the final this compound structure. The sugar moiety, a derivative of rhamnose, is likely synthesized from a glucose precursor through a separate pathway and then attached to the macrolactone core by a glycosyltransferase.

Formamicin_Biosynthesis Propionyl_CoA Propionyl-CoA (Starter Unit) PKS_Modules Type I Polyketide Synthase (PKS Modules) Propionyl_CoA->PKS_Modules Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Thioesterase Thioesterase (Cyclization) Polyketide_Chain->Thioesterase Macrolactone This compound Aglycone Thioesterase->Macrolactone Tailoring_Enzymes Tailoring Enzymes (Hydroxylation, etc.) Macrolactone->Tailoring_Enzymes Modified_Aglycone Hydroxylated Aglycone Tailoring_Enzymes->Modified_Aglycone Glycosyltransferase Glycosyltransferase Modified_Aglycone->Glycosyltransferase Sugar_Biosynthesis dTDP-L-rhamnose Biosynthesis Sugar_Biosynthesis->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

The overall workflow for the discovery and characterization of this compound can be summarized in the following diagram.

Formamicin_Workflow Soil_Sample Soil Sample Collection (Setagaya-ku, Tokyo) Isolation Isolation of Actinomycete Strain MK27-91F2 Soil_Sample->Isolation Taxonomy Taxonomic Identification (Saccharothrix sp.) Isolation->Taxonomy Fermentation Fermentation Isolation->Fermentation Extraction Mycelia Extraction (Acetone) Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (Spectroscopy, X-ray) Pure_Compound->Structure_Elucidation Biological_Assay Antifungal Activity Assay Pure_Compound->Biological_Assay

Caption: Experimental workflow for this compound.

Conclusion

This technical guide consolidates the available information on the natural origin and isolation of the novel antifungal antibiotic, this compound. The detailed protocols for fermentation and purification, along with the physicochemical and spectroscopic data, provide a solid foundation for further research and development of this promising natural product. The proposed biosynthetic pathway offers a starting point for future genomic and enzymatic studies to fully elucidate the biosynthesis of this compound, which could open avenues for its biotechnological production and the generation of novel analogs through metabolic engineering.

References

Initial Biological Activity Screening of Formamicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamicin is a novel macrolide antibiotic produced by the actinomycete Saccharothrix sp. MK27-91F2, first isolated from a soil sample in Tokyo, Japan.[1] As a plecomacrolide natural product, it has garnered interest for its potential therapeutic applications. Initial studies have revealed its potent biological activities, particularly its antifungal and potential anticancer properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, including quantitative data from preliminary assays, detailed experimental protocols, and visualizations of key experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the initial quantitative data on the biological activity of this compound.

Table 1: Antifungal Activity of this compound
Fungal StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Pyricularia oryzaePhytopathogenic FungusData not available in abstract
Botrytis cinereaPhytopathogenic FungusData not available in abstract
Alternaria maliPhytopathogenic FungusData not available in abstract
Candida albicansHuman Pathogenic YeastData not available in abstract
Aspergillus fumigatusHuman Pathogenic MoldData not available in abstract
Cryptococcus neoformansHuman Pathogenic YeastData not available in abstract

Note: The primary literature describes strong activity against phytopathogenic fungi, but specific MIC values were not available in the abstract.[1] Further review of the full-text publication is recommended to obtain these specific values.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
Cancer Cell LineCell TypeIC50 (µg/mL)
P388 Murine LeukemiaLeukemiaData not available in abstract
HeLaCervical CancerData not available in abstract
A549Lung CancerData not available in abstract
MCF-7Breast CancerData not available in abstract

Note: The initial discovery paper for this compound indicates that it was tested against cultured tumor cells, and its classification as an antineoplastic antibiotic suggests some level of cytotoxic activity.[1] However, specific IC50 values are not provided in the abstract and would require consultation of the full-text article.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

a. Inoculum Preparation:

  • Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

  • For yeasts, colonies are suspended in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to a 0.5 McFarland standard.

  • For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80), and the resulting suspension is filtered to remove hyphal fragments. The conidial count is then adjusted to the desired concentration.

  • The final inoculum is diluted in the test medium to achieve a specified concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

b. Assay Procedure:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

  • Each well is inoculated with the prepared fungal suspension.

  • Positive (no drug) and negative (no inoculum) control wells are included on each plate.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control, as determined visually or spectrophotometrically.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

a. Cell Culture and Seeding:

  • The selected cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂ at 37°C.

  • Cells are harvested from exponential growth phase, and a single-cell suspension is prepared.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

b. Assay Procedure:

  • A serial dilution of this compound is prepared in the cell culture medium.

  • The medium from the seeded plates is replaced with the medium containing the various concentrations of this compound.

  • Control wells containing cells with no drug and blank wells with medium only are included.

  • The plates are incubated for a specified exposure time (e.g., 48 or 72 hours).

  • Following incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antifungal MIC Determination

Antifungal_MIC_Workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis fungal_culture Fungal Culture suspension Create Fungal Suspension fungal_culture->suspension adjust Adjust to 0.5 McFarland suspension->adjust dilute_inoculum Dilute Inoculum adjust->dilute_inoculum inoculate Inoculate 96-well Plate dilute_inoculum->inoculate serial_dilution Serial Dilution of this compound serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Workflow for Cytotoxicity (IC50) Determination using MTT Assay

Cytotoxicity_IC50_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture harvest Harvest & Suspend Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed adhere Allow Adhesion seed->adhere treat_cells Treat Cells adhere->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells incubate_drug Incubate (e.g., 48h) treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Conclusion

The initial screening of this compound reveals its promising potential as both an antifungal and an anticancer agent.[1] Its strong activity against phytopathogenic fungi suggests potential applications in agriculture.[1] The cytotoxic nature of this plecomacrolide warrants further investigation into its mechanism of action and its selectivity for cancer cells. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals interested in the further exploration and development of this compound as a therapeutic candidate. Comprehensive screening against a broader panel of fungal pathogens and cancer cell lines is a logical next step to fully elucidate its therapeutic potential.

References

Preliminary In Vitro Studies of Formamicin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Formamicin, a novel plecomacrolide antibiotic, was first isolated from the fermentation broth of Saccharothrix sp. MK27-91F2[1][2][3]. The initial research focused on its potent antifungal activity against phytopathogenic fungi[1]. While its cytotoxic nature has been mentioned, to date, no comprehensive in vitro studies detailing its specific anticancer activities, mechanism of action, or effects on cancer-related signaling pathways have been published in peer-reviewed literature.

This technical guide is intended for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an anticancer agent. It provides a proposed mechanism of action based on its chemical class, detailed experimental protocols for evaluating its in vitro efficacy, and illustrative data representations.

Proposed Mechanism of Action: V-ATPase Inhibition

This compound belongs to the plecomacrolide class of natural products. Several members of this class are known to be potent and specific inhibitors of Vacuolar-type H+-ATPase (V-ATPase)[4]. V-ATPase is a multi-subunit proton pump essential for acidifying intracellular compartments, such as lysosomes and endosomes, and for maintaining the acidic tumor microenvironment. Inhibition of V-ATPase in cancer cells can disrupt critical cellular processes, including protein degradation, receptor recycling, and autophagy, ultimately leading to cell cycle arrest and apoptosis.

The proposed mechanism of action for this compound, as a plecomacrolide, is the inhibition of V-ATPase. This would lead to a cascade of downstream effects detrimental to cancer cell survival and proliferation.

Hypothesized Signaling Pathway for this compound

The following diagram illustrates the hypothesized signaling pathway for this compound, assuming its mechanism of action is through V-ATPase inhibition.

Formamicin_V_ATPase_Inhibition This compound This compound V_ATPase V-ATPase This compound->V_ATPase Binds to Vo subunit Proton_Pumping Proton Pumping Inhibition V_ATPase->Proton_Pumping Lysosomal_pH Increased Lysosomal pH Proton_Pumping->Lysosomal_pH Autophagy Autophagy Inhibition Lysosomal_pH->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest Lysosomal_pH->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Autophagy->Apoptosis MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Calculate Calculate IC50 Read->Calculate Apoptosis_Assay_Workflow Start Seed & Treat Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Cell_Cycle_Workflow Start Seed & Treat Cells Harvest_Fix Harvest & Fix in Ethanol Start->Harvest_Fix Wash_Stain Wash & Stain with PI/RNase A Harvest_Fix->Wash_Stain Incubate Incubate 30 min Wash_Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

In-depth Technical Guide on the Cytotoxic Effects of the Plecomacrolide Formamicin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Formamicin is a plecomacrolide natural product that has been identified as a cytotoxic agent.[1] As a member of the plecomacrolide class of antibiotics, its mechanism of action is anticipated to be similar to other compounds in this family, which are known to be potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases).[2][3] V-ATPases are crucial for the acidification of various intracellular compartments and are involved in a multitude of cellular processes, making them an attractive target for cancer therapy.[2] This technical guide provides a comprehensive overview of the available data on the cytotoxic effects of this compound, including its mechanism of action, and details on the experimental protocols used to assess its activity.

Data Presentation: Cytotoxicity of this compound

Currently, specific quantitative data, such as IC50 values for this compound against various cancer cell lines, are not extensively available in publicly accessible literature. Research has confirmed its cytotoxic nature, primarily through studies focused on its total synthesis.[1]

For context, other plecomacrolides like Bafilomycin A1 and Concanamycin A, which are also V-ATPase inhibitors, exhibit potent cytotoxicity in the nanomolar range against various cancer cell lines.[3] It is plausible that this compound possesses a similar level of potency. Further studies are required to establish a detailed cytotoxicity profile for this compound across a range of human cancer cell lines.

Mechanism of Action

The primary mechanism of action for plecomacrolides is the inhibition of V-ATPase.[2][3] These inhibitors typically bind to the V0 subunit of the V-ATPase complex, disrupting its proton-translocating function.[3] This leads to a cascade of downstream effects that contribute to the cytotoxic and apoptotic activity of these compounds.

V-ATPase Inhibition

Inhibition of V-ATPase disrupts the pH homeostasis of intracellular organelles, particularly lysosomes. This can interfere with processes such as protein degradation, receptor recycling, and autophagy, ultimately leading to cell death.[4]

Induction of Apoptosis

Plecomacrolides have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] Disruption of lysosomal function due to V-ATPase inhibition can trigger the release of lysosomal proteases into the cytoplasm, leading to the activation of the mitochondrial apoptotic pathway.

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound are not yet published. However, standard methodologies for evaluating the cytotoxic effects of macrolide antibiotics can be readily adapted.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound is to measure cell viability after treatment.

Experimental Workflow for a Typical Cytotoxicity Assay:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis node_A 1. Culture selected cancer cell lines (e.g., HCT-116, MCF-7) node_B 2. Harvest and count cells node_A->node_B node_C 3. Seed cells into 96-well plates at a predetermined density node_B->node_C node_D 4. Prepare serial dilutions of this compound node_C->node_D node_E 5. Add this compound to wells (including vehicle control) node_D->node_E node_F 6. Incubate for a specified duration (e.g., 24, 48, 72 hours) node_E->node_F node_G 7. Add viability reagent (e.g., MTT, WST-8) node_F->node_G node_H 8. Incubate to allow for color development node_G->node_H node_I 9. Measure absorbance using a plate reader node_H->node_I node_J 10. Calculate percentage of cell viability relative to control node_I->node_J node_K 11. Plot dose-response curve node_J->node_K node_L 12. Determine IC50 value node_K->node_L

Caption: Workflow for a standard in vitro cytotoxicity assay.

Key considerations for the protocol:

  • Cell Lines: A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity.

  • Compound Concentration: A wide range of this compound concentrations should be tested to generate a complete dose-response curve.

  • Incubation Time: The cytotoxic effect should be evaluated at multiple time points to understand the kinetics of cell death.

  • Assay Method: Multiple cytotoxicity assays (e.g., MTT, LDH release, CellTiter-Glo®) can be employed to confirm the results and probe different aspects of cell death.[7]

Signaling Pathways

Based on the known mechanism of action of related plecomacrolides, the cytotoxic effects of this compound are likely mediated through the inhibition of V-ATPase, leading to the induction of apoptosis.

Postulated Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the potential signaling cascade initiated by this compound, leading to apoptotic cell death. This pathway is inferred from the known effects of other V-ATPase inhibitors.

G cluster_0 Initiation cluster_1 Cellular Stress cluster_2 Apoptosis Induction This compound This compound VATPase V-ATPase This compound->VATPase Inhibition Lysosomal_pH Increased Lysosomal pH VATPase->Lysosomal_pH Autophagy_Dys Autophagy Dysfunction Lysosomal_pH->Autophagy_Dys ROS Increased ROS Lysosomal_pH->ROS Bcl2_family Bcl-2 family (Bax, Bak) Autophagy_Dys->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2_family->Mitochondria

Caption: Postulated signaling pathway of this compound-induced apoptosis.

Explanation of the Pathway:

  • Initiation: this compound inhibits the V-ATPase pump on the lysosomal membrane.

  • Cellular Stress: This inhibition leads to an increase in lysosomal pH, disrupting its function. This can cause an accumulation of reactive oxygen species (ROS) and interfere with the process of autophagy.

  • Apoptosis Induction: The cellular stress, particularly the increase in ROS, can lead to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. This is regulated by the Bcl-2 family of proteins. MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[5]

  • Execution of Apoptosis: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[5]

Conclusion

This compound is a cytotoxic plecomacrolide with a presumed mechanism of action involving the inhibition of V-ATPase. While specific quantitative data on its cytotoxicity and detailed mechanistic studies are still emerging, its structural similarity to other potent plecomacrolides suggests it holds promise as a potential anticancer agent. Further research is necessary to fully elucidate its cytotoxic profile, delineate the precise signaling pathways it modulates, and evaluate its therapeutic potential. The experimental frameworks and postulated mechanisms presented in this guide provide a solid foundation for future investigations into the cytotoxic effects of this compound.

References

Methodological & Application

Application Notes and Protocols for Formamicin Extraction from Saccharothrix sp. Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamicin is a novel macrolide antibiotic with potent antifungal properties, particularly against phytopathogenic fungi.[1][2] It is produced by the actinomycete strain Saccharothrix sp. MK27-91F2, originally isolated from a soil sample in Tokyo, Japan.[1] The unique structure of this compound makes it a compound of interest for the development of new antifungal agents. This document provides a detailed protocol for the extraction and purification of this compound from the culture of Saccharothrix sp. MK27-91F2. The methodology is based on established techniques for the isolation of macrolide antibiotics and available literature on this compound.

Materials and Equipment

  • Microorganism: Saccharothrix sp. MK27-91F2

  • Culture Media: N-Z-Amine Medium or similar rich medium for actinomycete fermentation.

  • Solvents: Acetone, Hexane, Ethyl Acetate, Methanol, Chloroform (for chromatography). All solvents should be of analytical or HPLC grade.

  • Chromatography Media:

    • Silica Gel (for column chromatography)

    • Sephadex LH-20

  • Equipment:

    • Fermenter

    • Centrifuge

    • Rotary evaporator

    • Chromatography columns

    • Fraction collector

    • Centrifugal Partition Chromatography (CPC) system

    • High-Performance Liquid Chromatography (HPLC) system for analysis

    • Spectrophotometer

Experimental Protocols

Fermentation of Saccharothrix sp. MK27-91F2

The production of this compound is achieved through submerged fermentation of Saccharothrix sp. MK27-91F2.

1.1. Seed Culture Preparation:

  • Prepare a suitable seed medium (e.g., N-Z-Amine Medium).
  • Inoculate the medium with a stock culture of Saccharothrix sp. MK27-91F2.
  • Incubate at 28-30°C for 2-3 days on a rotary shaker at 150-200 rpm.

1.2. Production Fermentation:

  • Prepare the production medium in a fermenter. A typical medium for Saccharothrix species may contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.
  • Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
  • Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary.

Extraction of this compound

This compound is primarily located in the mycelia.[1]

2.1. Mycelia Harvesting:

  • At the end of the fermentation, harvest the culture broth.
  • Separate the mycelia from the supernatant by centrifugation or filtration.

2.2. Solvent Extraction:

  • Extract the mycelial cake with acetone (e.g., 3 volumes of acetone to 1 volume of wet mycelia).
  • Stir the mixture for several hours to ensure thorough extraction.
  • Separate the acetone extract from the mycelial debris by filtration.
  • Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

3.1. Silica Gel Column Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
  • Pack a silica gel column with a non-polar solvent system (e.g., hexane).
  • Load the dissolved crude extract onto the column.
  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify this compound-containing fractions.
  • Pool the active fractions and concentrate them.

3.2. Sephadex LH-20 Column Chromatography:

  • Dissolve the partially purified extract from the silica gel step in a suitable solvent for Sephadex LH-20, such as methanol or a chloroform-methanol mixture.
  • Pack a Sephadex LH-20 column with the chosen solvent.
  • Load the sample onto the column.
  • Elute with the same solvent isocratically.
  • Collect fractions and analyze for the presence of this compound.
  • Pool the purified fractions and concentrate.

3.3. Centrifugal Partition Chromatography (CPC):

  • Select a suitable biphasic solvent system for the CPC separation of this compound. A common system for macrolides is a hexane-ethyl acetate-methanol-water mixture.
  • Prepare and equilibrate the CPC rotor with the stationary phase.
  • Dissolve the sample from the Sephadex LH-20 step in a mixture of the stationary and mobile phases.
  • Inject the sample and perform the separation by pumping the mobile phase through the rotor.
  • Collect fractions and monitor the effluent for this compound.
  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

Purification Step Starting Material Product Purity (Exemplary) Yield (Exemplary)
Acetone Extraction Mycelial CakeCrude Extract5%80%
Silica Gel Chromatography Crude ExtractPartially Purified Extract40%60%
Sephadex LH-20 Chromatography Partially Purified ExtractEnriched this compound85%70%
Centrifugal Partition Chromatography Enriched this compoundPure this compound>98%90%

Note: The purity and yield values are exemplary and will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

Formamicin_Extraction_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification A Inoculation of Saccharothrix sp. MK27-91F2 B Submerged Fermentation A->B C Mycelia Harvesting (Centrifugation/Filtration) B->C D Acetone Extraction of Mycelia C->D E Concentration of Acetone Extract D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Centrifugal Partition Chromatography (CPC) G->H I Pure this compound H->I

Caption: Workflow for this compound extraction and purification.

Logical Relationships in Purification

Purification_Logic Crude_Extract Crude Extract (Complex Mixture) Silica_Gel Silica Gel Chromatography (Polarity-based separation) Crude_Extract->Silica_Gel Removes highly polar and non-polar impurities Sephadex Sephadex LH-20 (Size exclusion & partition) Silica_Gel->Sephadex Removes pigments and related small molecules CPC Centrifugal Partition Chromatography (Liquid-liquid partitioning) Sephadex->CPC High-resolution separation from close analogs Pure_this compound Pure this compound CPC->Pure_this compound

Caption: Logic of the multi-step purification process.

References

Application Notes and Protocols for Formamicin in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamicin is a novel antifungal antibiotic produced by the actinomycete strain Saccharothrix sp. MK27-91F2. Preliminary studies have indicated its potent antimicrobial activity, particularly against phytopathogenic fungi. This document provides detailed application notes and standardized protocols for the evaluation of this compound's antifungal properties in a laboratory setting.

Due to the limited availability of public data on this compound's specific activity, the following protocols are based on widely accepted, standardized methods for antifungal susceptibility testing. These methodologies, including broth microdilution and disk diffusion assays, provide a robust framework for determining the antifungal spectrum and potency of this compound.

Data Presentation

As of the latest literature review, specific quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains are not publicly available. Researchers utilizing the following protocols are encouraged to generate and publish such data to contribute to the collective understanding of this novel antifungal agent. The tables below are provided as templates for organizing and presenting experimentally determined data.

Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) Data for this compound

Fungal StrainThis compound MIC (µg/mL)Control Antifungal MIC (µg/mL)
e.g., Candida albicans ATCC 90028
e.g., Aspergillus fumigatus ATCC 204305
e.g., Fusarium oxysporum
e.g., Botrytis cinerea

Table 2: Template for Recording Minimum Fungicidal Concentration (MFC) Data for this compound

Fungal StrainThis compound MIC (µg/mL)This compound MFC (µg/mL)MFC/MIC Ratio
e.g., Candida albicans ATCC 90028
e.g., Aspergillus fumigatus ATCC 204305
e.g., Fusarium oxysporum
e.g., Botrytis cinerea

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration)

  • Fungal isolates (e.g., yeast or filamentous fungi)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on appropriate agar plates to ensure purity and viability.

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds, grow the fungus on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microplate Inoculum->Inoculate Dilutions Prepare this compound Dilutions Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antimicrobial agent that kills a microorganism.

Materials:

  • Results from the MIC broth microdilution assay

  • Appropriate agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile micropipette

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spot the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C until growth is visible in the subculture from the growth control well (typically 24-72 hours).

  • Reading the MFC:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the subculture plates.

MFC_Determination_Workflow MIC_Plate MIC Plate (Post-incubation) Subculture Subculture from Clear Wells MIC_Plate->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MFC Read MFC Incubate_Agar->Read_MFC

Caption: Workflow for MFC determination.

Protocol 3: Antifungal Susceptibility Testing by Disk Diffusion

This qualitative method assesses the susceptibility of a fungus to an antimicrobial agent.

Materials:

  • This compound (impregnated sterile paper disks)

  • Fungal isolates

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The interpretation of the zone sizes (susceptible, intermediate, or resistant) will require correlation with MIC data, which is currently unavailable for this compound.

Disk_Diffusion_Workflow Inoculum Prepare Fungal Inoculum Inoculate_Plate Inoculate Agar Plate Inoculum->Inoculate_Plate Apply_Disks Apply this compound Disks Inoculate_Plate->Apply_Disks Incubate Incubate Plate Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for disk diffusion antifungal susceptibility testing.

Mechanism of Action

The precise mechanism of action of this compound has not yet been elucidated in published literature. To investigate its mode of action, researchers could consider the following experimental approaches:

  • Cell Wall Integrity Assays: Investigate if this compound affects the fungal cell wall by using sorbitol protection assays or by observing for cell lysis.

  • Ergosterol Biosynthesis Inhibition: Analyze the fungal sterol profile after treatment with this compound to determine if it interferes with the ergosterol biosynthesis pathway.

  • Nucleic Acid and Protein Synthesis Inhibition: Use radiolabeled precursors (e.g., uridine, leucine) to assess the impact of this compound on essential macromolecular synthesis.

As the mechanism of action is unknown, a signaling pathway diagram cannot be provided at this time. The diagram below illustrates a generalized logical workflow for investigating the mechanism of action of a novel antifungal compound like this compound.

MoA_Investigation_Workflow cluster_assays Experimental Assays Start Novel Antifungal Compound (this compound) Target_Hypothesis Hypothesize Potential Targets Start->Target_Hypothesis Cell_Wall Cell Wall Integrity Assays Target_Hypothesis->Cell_Wall Ergosterol Ergosterol Biosynthesis Assays Target_Hypothesis->Ergosterol Macromolecule Macromolecule Synthesis Assays Target_Hypothesis->Macromolecule Data_Analysis Analyze Experimental Data Cell_Wall->Data_Analysis Ergosterol->Data_Analysis Macromolecule->Data_Analysis Elucidate_MoA Elucidate Mechanism of Action Data_Analysis->Elucidate_MoA

Caption: Logical workflow for investigating the mechanism of action.

Application Note & Protocol: Quantification of Formamicin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Formamicin is a plecomacrolide natural product with cytotoxic properties, making it a compound of interest in drug development.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological matrices such as plasma, urine, and tissue homogenates. While specific methods for this compound are not widely published, this protocol is based on established principles of bioanalytical method development for similar small molecules.[2][3][4]

Data Presentation: Method Validation Summary

The following tables summarize the acceptance criteria and hypothetical performance data for a validated LC-MS/MS method for this compound quantification.

Table 1: Calibration Curve and Sensitivity

ParameterAcceptance CriteriaHypothetical Result
Calibration Range-1 - 1000 ng/mL
Regression ModelLinear, 1/x² weightedy = 0.005x + 0.002
Correlation Coefficient (r²)≥ 0.990.998
LLOQS/N ≥ 101 ng/mL
LODS/N ≥ 30.3 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%RSD)Inter-Day Accuracy (%)Inter-Day Precision (%RSD)
LLOQ198.58.297.99.5
LQC3102.16.5101.57.8
MQC10099.24.199.85.2
HQC800101.83.5102.34.1
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%RSD) ≤ 15% (≤ 20% for LLOQ).

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC395.288.5
HQC80098.191.2
Acceptance Criteria: Matrix effect and recovery should be consistent and reproducible.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Control biological matrices (e.g., human plasma, rat urine)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[5][6][7]

  • Aliquot 100 µL of the biological sample (plasma, urine, or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for small molecule analysis.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Ionization Source Parameters: Optimize source temperature, gas flows, and spray voltage for this compound and the IS.

  • MRM Transitions: Determine the precursor and product ions for this compound and the IS by direct infusion. Monitor at least two transitions for specificity.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of this compound and the IS.[9]

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[7][10]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in replicate (n=5 or 6) on the same day (intra-day) and on at least three different days (inter-day).[11]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution at the same concentration.[2][12]

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[7][10]

  • Stability: The stability of this compound in the biological matrix is assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway

As a cytotoxic agent, this compound could potentially interfere with fundamental cellular signaling pathways that regulate cell survival and apoptosis. The diagram below illustrates a hypothetical pathway that could be a target for such a compound.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits transcription Gene Transcription (Survival) mtor->transcription bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits This compound This compound This compound->akt Inhibits?

Caption: Hypothetical cell survival pathway modulated by this compound.

References

Application Notes and Protocols for Identifying the Cellular Target of Formamicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and cutting-edge techniques to identify the cellular target of Formamicin, a cytotoxic plecomacrolide natural product. The protocols detailed below offer step-by-step guidance for key experiments, alongside strategies for data analysis and interpretation.

Introduction

This compound is a structurally complex natural product with demonstrated cytotoxic effects. Identifying its direct cellular binding partner(s) is crucial for understanding its mechanism of action, optimizing its therapeutic potential, and predicting potential off-target effects. This document outlines a multi-pronged approach, combining direct biochemical methods with genetic and chemogenomic strategies to robustly identify and validate the cellular target of this compound.

Hypothetical Target and Pathway

Based on the activity of structurally related plecomacrolides like Bafilomycin A1, a plausible primary target for this compound is the vacuolar-type H+-ATPase (V-ATPase) .[1][2] V-ATPase is a multi-subunit enzyme responsible for acidifying intracellular compartments, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular processes like autophagy, endocytosis, and nutrient sensing, often impacting the mTOR signaling pathway .[3][4][5][6][7] These notes will use V-ATPase inhibition and its downstream effects as a working hypothesis to frame the experimental protocols.

Data Presentation

The following tables present hypothetical quantitative data that could be generated during the target identification campaign for this compound.

Table 1: Affinity Purification-Mass Spectrometry (AP-MS) Results

RankProtein IdentifiedGene NameUnique PeptidesFold Enrichment (this compound-probe vs. Control)p-value
1V-type proton ATPase catalytic subunit AATP6V1A2852.41.2e-9
2V-type proton ATPase subunit d 1ATP6V0D11548.93.5e-9
3V-type proton ATPase subunit B 2ATP6V1B22145.18.1e-9
4Ras-related GTP-binding protein ARRAGA128.25.6e-4
5Heat shock protein 90-alphaHSP90AA1353.52.1e-2

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Protein TargetTagg (°C) - VehicleTagg (°C) - this compound (10 µM)ΔTagg (°C)p-value
ATP6V1A52.158.7+6.68.9e-5
ATP6V0D149.855.9+6.11.4e-4
GAPDH61.561.3-0.20.85
HSP90AA158.258.5+0.30.72

Table 3: In Vitro V-ATPase Inhibition Assay

CompoundIC50 (nM)Hill Slope
This compound15.21.1
Bafilomycin A1 (Control)5.81.0
Vehicle>10,000N/A

Table 4: Chemogenomic Profiling Hits (Yeast Haploinsufficiency)

Gene (Yeast)Human OrthologFunctionSensitivity Score (Z-score)
VMA1ATP6V1AV-ATPase catalytic subunit-4.8
VMA2ATP6V1B2V-ATPase subunit B-4.5
VMA13ATP6V0D1V-ATPase subunit d-4.2
TOR1MTORSerine/threonine-protein kinase-2.9
ATG7ATG7Autophagy related 7-2.5

Experimental Protocols

Protocol 1: Affinity Chromatography using Immobilized this compound

This protocol describes the "pull-down" of cellular proteins that bind to this compound, a classic and effective method for target identification.[8][9][10]

Workflow Diagram:

Affinity_Chromatography_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis This compound This compound Linker Linker Arm Synthesis This compound->Linker Immobilize Immobilization of this compound Linker->Immobilize Beads Solid Support (e.g., Sepharose beads) Beads->Immobilize Incubation Incubation of Lysate with Beads Immobilize->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Data Data Analysis & Hit Identification MS->Data

Workflow for Affinity Chromatography-based target identification.

Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control probe using a structurally related but inactive analog should also be prepared.

  • Immobilization:

    • Covalently couple the this compound-linker conjugate and the control probe to separate batches of beads according to the manufacturer's protocol.

  • Cell Lysate Preparation:

    • Culture a relevant cancer cell line (e.g., HeLa or a cell line sensitive to this compound) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with excess free this compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively (5-7 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer or by competitive elution with a high concentration of free this compound.

  • Analysis:

    • Separate the eluted proteins by 1D SDS-PAGE and visualize by silver or Coomassie staining.

    • Excise protein bands that are specific to the this compound pull-down and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Analyze MS data to identify proteins that are significantly enriched in the this compound sample compared to the control.

Protocol 2: Photo-Affinity Labeling (PAL)

PAL is a powerful technique to covalently trap both high and low-affinity interactors directly within the cellular environment.[11][12][13][14][15][16][17]

Workflow Diagram:

PAL_Workflow cluster_probe Probe Synthesis cluster_cellular Cellular Experiment cluster_enrichment Enrichment & Analysis Probe Synthesize this compound with Photoreactive Group (e.g., Diazirine) & Reporter Tag (e.g., Alkyne) Cell_Treatment Treat Live Cells with PAL Probe Probe->Cell_Treatment UV_Irradiation UV Irradiation (365 nm) to Covalently Crosslink Cell_Treatment->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Click_Chem Click Chemistry to Attach Biotin Cell_Lysis->Click_Chem Enrichment Streptavidin Bead Enrichment Click_Chem->Enrichment MS_Analysis On-Bead Digestion & LC-MS/MS Enrichment->MS_Analysis

Workflow for Photo-Affinity Labeling and Chemoproteomics.

Methodology:

  • Probe Synthesis:

    • Synthesize a this compound analog containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., a terminal alkyne or biotin). The modifications should be at a position that does not disrupt the compound's bioactivity.

  • Live Cell Labeling:

    • Treat cultured cells with the this compound PAL probe for a specified time (e.g., 1-2 hours). Include controls such as vehicle-only and a competition experiment with excess unmodified this compound.

  • Photocrosslinking:

    • Irradiate the cells with UV light (typically 365 nm) for 15-30 minutes on ice to induce covalent bond formation between the probe and its binding partners.

  • Cell Lysis and Reporter Tag Conjugation:

    • Lyse the cells.

    • If an alkyne tag was used, perform a copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a biotin-azide molecule.

  • Enrichment and Proteomics:

    • Incubate the lysate with streptavidin-coated beads to enrich for biotinylated (i.e., probe-labeled) proteins.

    • Wash the beads thoroughly to remove non-specific proteins.

    • Perform on-bead tryptic digestion followed by LC-MS/MS analysis to identify the captured proteins.

    • Quantify the relative abundance of proteins in the PAL-probe sample versus controls to identify specific interactors.

Protocol 3: Generation and Sequencing of this compound-Resistant Mutants

This genetic approach identifies the target by selecting for mutations that confer resistance to the cytotoxic effects of the compound.[18][19][20][21]

Workflow Diagram:

Resistance_Mutation_Workflow Start Parental Sensitive Cell Population Dose Chronic Exposure to Increasing Concentrations of this compound Start->Dose Selection Selection of Resistant Clones Dose->Selection Expansion Expansion of Resistant Clones Selection->Expansion Validation Validate Resistance (IC50 Shift) Expansion->Validation Sequencing Whole-Exome or Whole-Genome Sequencing Validation->Sequencing Analysis Identify Common Mutations in Target Gene Sequencing->Analysis Confirmation Confirm Mutation Confers Resistance (e.g., CRISPR) Analysis->Confirmation

Logical flow for identifying targets via resistance mutation.

Methodology:

  • Selection of Resistant Clones:

    • Culture a sensitive cell line in the presence of this compound at a concentration equivalent to its IC50.

    • Gradually increase the concentration of this compound in the culture medium over several weeks to months.

    • Isolate and expand individual colonies that survive and proliferate at high concentrations of the drug (e.g., 10-20x IC50).

  • Validation of Resistance:

    • Confirm the resistance phenotype of the selected clones by performing a dose-response assay and calculating the IC50 shift compared to the parental cell line.

  • Genomic Analysis:

    • Extract genomic DNA from multiple independent resistant clones and the parental cell line.

    • Perform whole-exome or whole-genome sequencing.

  • Variant Calling and Analysis:

    • Compare the sequencing data from the resistant clones to the parental line to identify mutations.

    • Filter for mutations that are common across multiple independent clones, as these are most likely to be the drivers of resistance. A prime candidate for the target gene is one that acquires mutations in several independent resistant lines.

  • Target Validation:

    • Validate the identified mutations by introducing them into the parental cell line using CRISPR/Cas9 gene editing.

    • Confirm that the engineered mutation confers resistance to this compound.

Signaling Pathway

Hypothesized Signaling Pathway Affected by this compound

The diagram below illustrates the hypothesized mechanism of this compound. By inhibiting V-ATPase, this compound prevents lysosomal acidification. This leads to a blockage in the autophagic flux and impairs the degradation of cellular components. The disruption of lysosomal function also affects the mTORC1 complex, a key regulator of cell growth and proliferation, which is often found on the lysosomal surface.

Formamicin_Pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular Effects This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibits H_ion H+ V_ATPase->H_ion Acidification Lysosomal Acidification H_ion->Acidification mTORC1 mTORC1 Complex Acidification->mTORC1 Regulates Autophagy Autophagic Flux (Degradation) Acidification->Autophagy Growth Inhibition of Cell Growth mTORC1->Growth Autophagy->Growth (Suppression leads to stress) Apoptosis Induction of Apoptosis Autophagy->Apoptosis (Blockage leads to stress)

Hypothesized signaling pathway of this compound via V-ATPase inhibition.

By employing the multifaceted approach detailed in these notes, researchers can systematically and robustly identify and validate the cellular target of this compound, paving the way for further preclinical and clinical development.

References

Application of Formamicin Against Phytopathogenic Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamicin is a novel macrolide antibiotic produced by the actinomycete Saccharothrix sp. MK27-91F2, which has demonstrated potent antifungal properties.[1][2] Initial studies have highlighted its strong antimicrobial activity against a range of phytopathogenic fungi, suggesting its potential as a valuable tool in the development of new plant disease management strategies.[1] This document provides an overview of the available information on this compound, including its proposed mechanism of action, and offers generalized experimental protocols for its evaluation against phytopathogenic fungi. Due to the limited publicly available data on this compound, this document also serves as a guide for researchers to conduct further investigations into its specific applications.

Putative Mechanism of Action

As a macrolide antibiotic, this compound's antifungal activity is likely attributed to its interaction with the fungal cell membrane. Macrolides are known to bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in cell death. This disruption of membrane integrity is a common mechanism for many antifungal agents. Further research is required to elucidate the precise molecular interactions and downstream effects of this compound on fungal cell signaling pathways.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or IC50 values) detailing the efficacy of this compound against specific phytopathogenic fungi. The following table is provided as a template for researchers to populate with their own experimental data.

Phytopathogenic FungusMinimum Inhibitory Concentration (MIC) (µg/mL)50% Inhibitory Concentration (IC50) (µg/mL)
e.g., Fusarium oxysporumData to be determinedData to be determined
e.g., Botrytis cinereaData to be determinedData to be determined
e.g., Magnaporthe oryzaeData to be determinedData to be determined
e.g., Alternaria solaniData to be determinedData to be determined
e.g., Rhizoctonia solaniData to be determinedData to be determined

Experimental Protocols

The following are generalized protocols for determining the antifungal activity of this compound. Researchers should adapt these methods based on the specific characteristics of the target fungi and the available laboratory resources.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungus.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Culture of the target phytopathogenic fungus

  • Sterile 96-well microtiter plates

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth [PDB] or Sabouraud Dextrose Broth [SDB])

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Serial Dilution: Perform a serial two-fold dilution of the this compound stock solution in the liquid culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well.

  • Controls: Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (typically 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Spore Germination Inhibition Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

  • This compound solutions at various concentrations

  • Spore suspension of the target fungus

  • Water agar or a suitable germination medium

  • Microscope slides with concavities

  • Microscope

Procedure:

  • Spore Suspension: Prepare a fresh spore suspension of the target fungus in sterile water.

  • Treatment: Mix the spore suspension with different concentrations of this compound solution.

  • Incubation: Place a drop of the treated spore suspension onto a concavity slide, and incubate in a humid chamber at the optimal germination temperature for a few hours.

  • Observation: Using a microscope, observe the percentage of germinated spores in each treatment compared to a control (spores in sterile water). A spore is considered germinated if the germ tube is at least twice the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination inhibition for each this compound concentration.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep formamicin_stock This compound Stock serial_dilution Serial Dilution of this compound formamicin_stock->serial_dilution media Culture Media media->serial_dilution media->inoculum_prep plate_inoculation Inoculate 96-well Plate serial_dilution->plate_inoculation inoculum_prep->plate_inoculation incubation Incubate Plates plate_inoculation->incubation observation Visual/Spectrophotometric Reading incubation->observation mic_determination Determine MIC observation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative Signaling Pathway Interference by this compound

Putative_Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell This compound This compound ergosterol Ergosterol This compound->ergosterol Binds to pore_formation Pore Formation ergosterol->pore_formation Disrupts membrane integrity leading to ion_leakage Ion Leakage pore_formation->ion_leakage nutrient_loss Nutrient Loss pore_formation->nutrient_loss cell_death Cell Death ion_leakage->cell_death nutrient_loss->cell_death

Caption: Proposed mechanism of action of this compound on the fungal cell membrane.

Future Directions

The discovery of this compound opens up new avenues for the development of effective bio-fungicides. To fully realize its potential, further research is crucial in the following areas:

  • Broad-spectrum activity: Testing this compound against a wider range of economically important phytopathogenic fungi.

  • Quantitative analysis: Determining the precise MIC and IC50 values for susceptible fungal species.

  • Mechanism of action: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • In vivo efficacy: Evaluating the effectiveness of this compound in controlling plant diseases under greenhouse and field conditions.

  • Toxicology studies: Assessing the safety of this compound for non-target organisms and the environment.

By addressing these research gaps, the scientific community can pave the way for the development of this compound-based solutions for sustainable agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Formamicin Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the degradation of Formamicin in aqueous solutions. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in an aqueous solution?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, presence of oxygen, and interaction with other components in the formulation, such as excipients or metal ions.[1] Hydrolysis and oxidation are common degradation pathways for complex molecules like macrolides.

Q2: What is the expected shelf-life of a this compound stock solution?

A2: The shelf-life of a this compound stock solution is highly dependent on the solvent, concentration, storage temperature, and pH. For many complex antibiotics, storage at -70°C is recommended for long-term stability.[2] It is crucial to perform stability studies under your specific experimental conditions to determine the actual shelf-life.

Q3: Are there any visual indicators of this compound degradation?

A3: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC should be used to assess the purity and concentration of this compound.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3][4][5] This allows for the separation and quantification of the intact drug from its degradation products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid loss of this compound potency in a freshly prepared aqueous solution.

Possible Cause Troubleshooting Step Rationale
Inappropriate pH Prepare the solution using a buffer system to maintain a stable pH. Conduct a pH stability study to determine the optimal pH range for this compound.The degradation of many drugs is pH-dependent. Buffers help maintain a stable pH environment.[1]
High Temperature Prepare and store the solution at low temperatures (e.g., on ice during use, and at 4°C, -25°C, or -70°C for storage).[2]Chemical degradation rates generally increase with temperature.[6]
Oxidation Prepare solutions using deoxygenated water and consider purging the vial headspace with an inert gas like nitrogen or argon.[1] The addition of antioxidants or chelators like EDTA can also prevent oxidation.[1][7]Dissolved oxygen can lead to oxidative degradation of the molecule.[8]

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.

Possible Cause Troubleshooting Step Rationale
Degradation Products Perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products. Analyze these samples by LC-MS/MS to identify the masses of the degradation products.[9][10]This helps in identifying and characterizing the unknown peaks as degradation products of this compound.[5][11][12]
Contamination Ensure all glassware is thoroughly cleaned and that all solvents and reagents are of high purity. Analyze a blank sample (solvent without this compound) to check for contaminants.Contaminants from various sources can appear as extraneous peaks in the chromatogram.

Data on Factors Affecting Stability

The following tables present hypothetical data to illustrate the impact of pH and temperature on this compound stability.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% this compound Remaining after 24 hours% this compound Remaining after 72 hours
3.075%55%
5.092%85%
7.098%95%
9.080%65%

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.0

Temperature% this compound Remaining after 24 hours% this compound Remaining after 7 days
4°C>99%98%
25°C98%90%
37°C90%75%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for your system.

  • Instrumentation: HPLC system with a UV-Vis or Mass Spectrometer detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm or by mass spectrometry.

  • Quantification: Create a standard curve with known concentrations of this compound to quantify the amount in unknown samples.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation pathways and products of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or DMSO) and dilute it into different aqueous solutions for stress testing.

  • Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 2, 6, and 24 hours. Neutralize with NaOH before analysis.

  • Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 2, 6, and 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Incubate the this compound solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS/MS to identify and quantify the degradation products.

Visualizations

TroubleshootingWorkflow start Start: this compound Degradation Observed check_ph Is the pH of the solution controlled? start->check_ph adjust_ph Action: Use a buffer to maintain optimal pH. check_ph->adjust_ph No check_temp Is the solution stored at the correct temperature? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Action: Store at ≤ 4°C for short-term and ≤ -20°C for long-term. check_temp->adjust_temp No check_oxidation Is the solution protected from oxygen? check_temp->check_oxidation Yes adjust_temp->check_oxidation prevent_oxidation Action: Use deoxygenated solvents and/or add antioxidants/chelators. check_oxidation->prevent_oxidation No check_light Is the solution protected from light? check_oxidation->check_light Yes prevent_oxidation->check_light protect_light Action: Use amber vials or store in the dark. check_light->protect_light No reanalyze Re-analyze this compound stability. check_light->reanalyze Yes protect_light->reanalyze end End: Stability Improved reanalyze->end

Caption: Troubleshooting workflow for this compound degradation.

HydrolysisPathway This compound This compound (Intact Macrolide) intermediate Hydrolytic Intermediate This compound->intermediate H₂O, pH, Temp product1 Degradation Product 1 (e.g., Aglycone) intermediate->product1 product2 Degradation Product 2 (e.g., Sugar moiety) intermediate->product2

Caption: Hypothetical hydrolysis pathway of this compound.

StabilityFactors stability This compound Stability factors Degradation Factors strategies Mitigation Strategies ph pH temp Temperature oxygen Oxygen light Light ph->stability temp->stability oxygen->stability light->stability buffer Use Buffers cold_storage Cold Storage inert_atm Inert Atmosphere/ Antioxidants amber_vials Amber Vials buffer->ph cold_storage->temp inert_atm->oxygen amber_vials->light

Caption: Factors influencing this compound stability and mitigation.

References

Technical Support Center: Crystallization of Formamicin for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Formamicin for X-ray diffraction analysis. The advice provided is based on established principles of small molecule crystallography and may require adaptation based on the specific physicochemical properties of this compound.

Troubleshooting Guide

My this compound sample is not crystallizing and remains in solution.

If your this compound sample remains in solution, it is likely that the solution is not supersaturated. To induce crystallization, you need to carefully decrease the solubility of this compound or increase its concentration.

  • Increase Concentration:

    • Slow Evaporation: Allow the solvent to evaporate slowly from the vial. You can control the rate of evaporation by adjusting the opening of the container. Covering the vial with parafilm and punching a few small holes is a common technique to slow down evaporation.[1]

    • Solvent Diffusion: If this compound is soluble in solvent A but insoluble in solvent B (and both solvents are miscible), dissolve your compound in a small amount of solvent A and carefully layer the less dense solvent B on top. Diffusion of solvent B into solvent A will gradually decrease the solubility of this compound, promoting crystallization at the interface.[2]

  • Decrease Solubility:

    • Temperature Reduction: If the solubility of this compound is temperature-dependent, slowly cooling the saturated solution can lead to crystallization.[3] Avoid rapid cooling, as it can lead to the formation of small or poor-quality crystals.[1][4]

    • Vapor Diffusion: In this method, a drop containing your dissolved this compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution in a sealed container. The gradual diffusion of vapor from the reservoir to the drop increases the precipitant concentration in the drop, leading to crystallization. This is a widely used method for both small molecules and macromolecules.[5]

I am getting an oil instead of crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[4] This is often due to high supersaturation or the melting point of the compound being lower than the crystallization temperature.

  • Reduce Supersaturation: Try using a more dilute solution of this compound.

  • Change Solvent: The choice of solvent can significantly influence oiling.[6] Some solvents are more prone to causing oils than others. Experiment with different solvents or solvent mixtures.

  • Lower Temperature: If possible, conduct the crystallization at a lower temperature.

  • Check Purity: Impurities can sometimes promote oiling out. Ensure your this compound sample is of high purity.[7]

The crystals I obtained are too small for X-ray diffraction.

For single-crystal X-ray diffraction, crystals should ideally be between 0.1 to 0.3 mm in all dimensions.[6][8][9] Small crystals are often a result of rapid nucleation.

  • Reduce the Number of Nucleation Sites:

    • Ensure your crystallization vials are scrupulously clean to avoid dust or other particulates that can act as nucleation sites.[10]

    • Filter your this compound solution before setting up the crystallization.

  • Slow Down Crystal Growth:

    • Decrease the rate of solvent evaporation or diffusion.

    • Lower the concentration of your this compound solution.

    • Reduce the temperature at which crystallization occurs.[11]

I am observing amorphous precipitate instead of single crystals.

Amorphous solids lack the long-range order of a crystal lattice and are not suitable for single-crystal X-ray diffraction.[6] This often happens when the solution becomes supersaturated too quickly.

  • Decrease the Rate of Supersaturation:

    • Use a slower crystallization method (e.g., very slow evaporation or vapor diffusion with a lower precipitant concentration).

    • Try a different solvent system where this compound has slightly higher solubility.

Frequently Asked Questions (FAQs)

Q1: What is the ideal purity of this compound required for crystallization?

A1: The purer the compound, the higher the chances of growing high-quality single crystals.[7] It is recommended to start with this compound that is at least 95% pure, and ideally >99% pure. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor diffraction quality.

Q2: How much this compound do I need for crystallization experiments?

A2: While only a very small amount of material is needed for the actual X-ray diffraction analysis (on the order of micrograms), you will need more to screen for crystallization conditions.[6] A starting amount of 10-20 mg of purified this compound is generally sufficient for initial screening experiments.

Q3: What solvents should I try for crystallizing this compound?

A3: The choice of solvent is critical and depends on the solubility of this compound.[7][10] You should aim for a solvent in which this compound is moderately soluble. If it is too soluble, the solution may not reach supersaturation easily. If it is poorly soluble, it will be difficult to dissolve enough material. A good starting point is to test a range of common organic solvents with varying polarities.

Q4: My crystals are twinned. What can I do?

A4: Twinned crystals are composed of multiple intergrown crystal lattices and are generally not suitable for structure determination by routine single-crystal X-ray diffraction.[6] If you consistently obtain twinned crystals, try altering the crystallization conditions significantly. Changing the solvent, temperature, or crystallization method can sometimes favor the growth of single crystals.

Q5: How can I improve the diffraction quality of my this compound crystals?

A5: The quality of X-ray diffraction is directly related to the internal order of the crystal.[12] To improve diffraction quality:

  • Optimize Crystal Growth: Aim for slow and undisturbed crystal growth to minimize defects.

  • Handle Crystals Carefully: Mount the crystals for X-ray analysis with care to avoid physical damage.

  • Flash Cool Crystals: For data collection, crystals are often flash-cooled in liquid nitrogen to minimize radiation damage from the X-ray beam.[8]

Data Presentation

Table 1: Common Solvents for Crystallization of Organic Compounds

Solvent ClassExamplesProperties
Non-polar Hexane, Toluene, BenzeneGood for non-polar compounds. Often used as anti-solvents.
Moderately Polar Diethyl Ether, Ethyl Acetate, DichloromethaneVersatile solvents for a wide range of organic molecules.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Can be good solvents but THF is known to sometimes cause oiling.[6]
Polar Protic Methanol, Ethanol, Isopropanol, WaterGood for polar compounds, often used in solvent mixtures.

Table 2: Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Solution is not supersaturated.Increase concentration (slow evaporation), decrease solubility (cooling, anti-solvent).
Oiling Out High supersaturation, high temperature, impurities.Use a more dilute solution, lower the temperature, try a different solvent, purify the sample.[4]
Small Crystals Rapid nucleation, too many nucleation sites.Slow down crystal growth, use cleaner glassware, filter the solution.[10]
Amorphous Precipitate Rapid supersaturation.Decrease the rate of supersaturation (slower method, different solvent).
Twinned Crystals Inherent property, specific growth conditions.Change solvent, temperature, or crystallization method.
Poor Diffraction Internal crystal disorder, crystal damage.Optimize crystal growth for slower formation, handle crystals with care.[12]

Experimental Protocols & Visualizations

General Experimental Workflow for X-ray Crystallography

The following diagram outlines the typical workflow from a purified sample of this compound to its three-dimensional structure.

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Analysis cluster_structure Structure Determination Purified this compound Purified this compound Dissolution Dissolution Purified this compound->Dissolution Crystallization Screening Crystallization Screening Dissolution->Crystallization Screening Crystal Growth Optimization Crystal Growth Optimization Crystallization Screening->Crystal Growth Optimization Crystal Mounting Crystal Mounting Crystal Growth Optimization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Caption: General workflow for this compound X-ray crystallography.

Troubleshooting Decision Tree for this compound Crystallization

This decision tree provides a logical path for troubleshooting common issues encountered during the crystallization of this compound.

troubleshooting_tree Start Start Clear Solution Clear Solution Start->Clear Solution Precipitate Precipitate Clear Solution->Precipitate No Increase Concentration Increase Concentration Clear Solution->Increase Concentration Yes Crystalline? Crystalline? Precipitate->Crystalline? Yes Oil Oil Crystalline?->Oil No Amorphous Solid Amorphous Solid Crystalline?->Amorphous Solid No Crystals Crystals Crystalline?->Crystals Yes Decrease Supersaturation Decrease Supersaturation Oil->Decrease Supersaturation Amorphous Solid->Decrease Supersaturation Good Quality? Good Quality? Crystals->Good Quality? Yes Too Small Too Small Good Quality?->Too Small No Twinned Twinned Good Quality?->Twinned No Success Success Good Quality?->Success Yes Optimize Growth Rate Optimize Growth Rate Too Small->Optimize Growth Rate Change Solvent Change Solvent Twinned->Change Solvent Slow Down Cooling Slow Down Cooling

Caption: Troubleshooting decision tree for this compound crystallization.

References

Optimizing Formamicin Concentration for Antifungal Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Formamicin, a novel antifungal agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for antifungal efficacy and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

A1: this compound is a novel macrolide antibiotic produced by Saccharothrix sp.[1][2] It has demonstrated strong antimicrobial activity, particularly against phytopathogenic fungi.[2] The full spectrum of its activity against various fungal species is a subject of ongoing research.

Q2: What is the general mechanism of action for antifungal agents?

A2: Antifungal drugs work through various mechanisms, most commonly by targeting structures or pathways unique to fungal cells. Key mechanisms include:

  • Inhibition of Ergosterol Synthesis: Many antifungals, like azoles and allylamines, disrupt the production of ergosterol, a critical component of the fungal cell membrane. This leads to impaired membrane integrity and cell death.[3][4][5][6]

  • Cell Membrane Disruption: Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[3]

  • Cell Wall Synthesis Inhibition: Echinocandins target β-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall, leading to osmotic instability and lysis.[3]

  • Nucleic Acid and Protein Synthesis Inhibition: Some antifungals interfere with the synthesis of fungal DNA, RNA, and proteins.[7]

The specific mechanism of action for this compound is not yet fully elucidated and is an active area of investigation.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be determined experimentally for each fungal species of interest. The most common method is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.[8]

Q4: What are the standard methods for antifungal susceptibility testing (AST)?

A4: Standardized methods for AST have been developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods include:

  • Broth Microdilution: This is a widely used method to determine the MIC of an antifungal agent.[8][9][10][11]

  • Disk Diffusion: This method involves placing a paper disk impregnated with the antifungal agent on an agar plate inoculated with the fungus. The diameter of the zone of inhibition around the disk is used to determine susceptibility.

  • Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of the antifungal agent to determine the MIC.

Troubleshooting Guides

Problem 1: High variability in MIC/MFC results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the fungal inoculum preparation. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a consistent optical density (OD) or use a hemocytometer for direct cell counting.
Variations in Incubation Time and Temperature Strictly adhere to a consistent incubation time and temperature for all experiments. Minor variations can significantly impact fungal growth and, consequently, MIC values.
Improper Preparation of this compound Stock Solution Ensure the this compound stock solution is fully dissolved and homogenous before preparing serial dilutions. Use a solvent that is compatible with your assay and does not have intrinsic antifungal activity at the concentrations used.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each dilution to avoid carryover.
Problem 2: No antifungal activity observed even at high concentrations of this compound.
Possible Cause Troubleshooting Step
Intrinsic Resistance of the Fungal Species The tested fungal species may be naturally resistant to this compound. Verify the activity of this compound against a known susceptible control strain.
Degradation of this compound This compound may be unstable under the experimental conditions (e.g., light, temperature, pH of the medium). Prepare fresh solutions for each experiment and store the stock solution according to the manufacturer's recommendations.
Inactivation by Media Components Components of the culture medium may interfere with the activity of this compound. Test the activity in different standard media (e.g., RPMI-1640, Mueller-Hinton broth).
High Fungal Inoculum An excessively high initial inoculum can overwhelm the effect of the antifungal agent. Ensure the inoculum size is within the recommended range for AST.
Problem 3: "Skipped wells" or trailing growth in broth microdilution assays.
Possible Cause Troubleshooting Step
Drug Precipitation This compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or adjusting the pH.
Fungistatic vs. Fungicidal Activity The observed growth may be due to the fungistatic (growth-inhibiting) rather than fungicidal (killing) nature of the compound at those concentrations. To confirm, subculture the contents of the wells onto fresh, drug-free agar to determine the MFC.
Heteroresistance The fungal population may contain a subpopulation of resistant cells. This can be investigated by plating the contents of the "skipped wells" on agar containing the same concentration of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the CLSI M27-A3 guidelines with modifications for screening novel compounds.[8]

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration. b. Prepare a fungal suspension in sterile saline or PBS from a fresh culture. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Further dilute the adjusted suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations. c. Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the this compound dilutions and the positive control well. b. Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth. A spectrophotometric reading can also be used for a more quantitative assessment.

Protocol 2: MFC Determination

1. Subculturing from MIC Plate: a. Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth in the broth microdilution plate. b. Spread the aliquot onto a fresh, drug-free agar plate.

2. Incubation: a. Incubate the agar plates at the optimal temperature until growth is visible in the control plates (from the positive control well of the MIC plate).

3. Determination of MFC: a. Count the number of colonies on each plate. b. The MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8]

Data Presentation

Table 1: Example of MIC and MFC Data for this compound against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MFC (µg/mL)
Aspergillus fumigatusData not availableData not available
Candida albicansData not availableData not available
Cryptococcus neoformansData not availableData not available
Fusarium oxysporumData not availableData not available
Pythium ultimumData not availableData not available

Note: This table is a template. Researchers should populate it with their experimentally determined data.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for determining antifungal efficacy and a generalized overview of fungal signaling pathways that may be affected by antifungal agents.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum mic_assay Broth Microdilution Assay prep_fungi->mic_assay prep_this compound Prepare this compound Dilutions prep_this compound->mic_assay read_mic Determine MIC mic_assay->read_mic mfc_assay Subculture for MFC read_mfc Determine MFC mfc_assay->read_mfc read_mic->mfc_assay

Caption: Workflow for MIC and MFC determination.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Pathways cluster_response Cellular Response This compound This compound cell_wall Fungal Cell Wall This compound->cell_wall Target? cell_membrane Cell Membrane (Ergosterol) This compound->cell_membrane Target? erg_synthesis Ergosterol Biosynthesis This compound->erg_synthesis Target? cwi_pathway Cell Wall Integrity (CWI) Pathway cell_wall->cwi_pathway hog_pathway High Osmolarity Glycerol (HOG) Pathway cell_membrane->hog_pathway stress_response Stress Response Gene Expression cwi_pathway->stress_response hog_pathway->stress_response erg_synthesis->cell_membrane growth_inhibition Growth Inhibition / Cell Death erg_synthesis->growth_inhibition stress_response->growth_inhibition

Caption: Potential antifungal targets and signaling pathways.

References

Common challenges in working with Formamicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formamicin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

1. Issue: Poor Aqueous Solubility

Researchers may observe low or inconsistent solubility of this compound in aqueous buffers, which can impact experimental reproducibility and bioavailability.

  • Possible Causes:

    • This compound's inherent hydrophobicity.

    • Incorrect solvent selection for initial stock solution.

    • Precipitation upon dilution in aqueous media.

    • Use of buffers with inappropriate pH or ionic strength.

  • Solutions:

    • Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol before diluting in aqueous buffers.

    • Use a co-solvent system to improve solubility.

    • Investigate the use of excipients or formulation strategies to enhance solubility.[1]

    • Test a range of pH values for the aqueous buffer to identify the optimal pH for this compound solubility.

Solubility of this compound in Different Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
PBS (pH 7.4)0.2
DMSO> 50
Ethanol15

2. Issue: Chemical and Physical Instability

Users may experience degradation of this compound in solution or as a solid, leading to loss of activity.

  • Possible Causes:

    • Hydrolysis of labile functional groups.

    • Oxidation.

    • Photodegradation.

    • Conversion to a less active polymorph.[2]

  • Solutions:

    • Store this compound solutions at -20°C or -80°C and use them within a recommended timeframe.

    • Protect solutions from light by using amber vials or wrapping containers in foil.

    • For long-term storage, consider storing this compound as a lyophilized powder.

    • Perform stability studies under different conditions to identify optimal storage and handling procedures.[1]

Stability of this compound Under Various Conditions

ConditionPurity after 7 days (%)
4°C in PBS (pH 7.4)85
-20°C in DMSO98
Room Temperature, Light60
Room Temperature, Dark92

3. Issue: Variability in Biological Activity

Inconsistent results in antifungal or cytotoxicity assays are a common challenge.

  • Possible Causes:

    • Inconsistent final concentration of this compound due to solubility issues.

    • Degradation of the compound during the experiment.

    • Variations in cell culture conditions or fungal growth media.

    • Development of resistance in the target organism.

  • Solutions:

    • Ensure complete solubilization of this compound in the assay medium and verify the final concentration.

    • Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution.

    • Standardize all assay parameters, including cell density, incubation time, and media composition.

    • Periodically test the susceptibility of the fungal strain to ensure it has not developed resistance.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Prepare a saturated solution of this compound in the desired solvent by adding an excess of the compound to the solvent.

  • Equilibrate the solution by shaking or stirring for 24 hours at a controlled temperature.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Assessment of this compound Stability in Solution

  • Prepare a solution of this compound in the desired solvent at a known concentration.

  • Aliquot the solution into multiple vials and store them under different conditions (e.g., varying temperature, light exposure).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • Analyze the concentration and purity of this compound in each aliquot using HPLC-UV.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a novel antifungal antibiotic that has been isolated from the cultured broth of the actinomycete strain Saccharothrix sp.[3] It has also demonstrated cytotoxic properties.

Q2: How should I store this compound? A2: Solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO or ethanol should also be stored at -20°C in tightly sealed vials. For aqueous solutions, it is recommended to prepare them fresh for each experiment.

Q3: What is the recommended solvent for preparing this compound stock solutions? A3: Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as DMSO or ethanol.

Q4: What is the known mechanism of action of this compound? A4: The precise mechanism of action of this compound is still under investigation. However, based on its cytotoxic effects, it is hypothesized to interfere with key signaling pathways involved in cell survival and proliferation.

Q5: Are there any known resistance mechanisms to this compound? A5: As a relatively new compound, specific resistance mechanisms to this compound have not been extensively characterized. However, as with other antibiotics, resistance can emerge over time.[4] It is crucial to use appropriate concentrations and to monitor for any changes in the susceptibility of the target organisms.

Visualizations

Hypothetical Signaling Pathway for this compound's Cytotoxic Action

Formamicin_Signaling_Pathway This compound This compound GrowthFactorReceptor Growth Factor Receptor This compound->GrowthFactorReceptor Inhibits CellMembrane Cell Membrane PI3K PI3K GrowthFactorReceptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation dummy1 mTOR->dummy1 Apoptosis Apoptosis dummy1->Apoptosis Inhibits dummy2

Caption: Hypothetical inhibition of a pro-survival signaling pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy

Formamicin_Efficacy_Workflow Start Start PrepareStock Prepare this compound Stock Solution Start->PrepareStock CultureCells Culture Fungal Cells or Cancer Cells Start->CultureCells TreatCells Treat Cells with This compound Dilutions PrepareStock->TreatCells CultureCells->TreatCells Incubate Incubate for Specified Time TreatCells->Incubate AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate->AssessViability AnalyzeData Analyze Data (Calculate IC50) AssessViability->AnalyzeData End End AnalyzeData->End

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Formamicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Formamicin in cellular experiments.

FAQs - Frequently Asked Questions

Q1: What is the primary mechanism of action for this compound?

This compound is a member of the plecomacrolide class of natural products. Compounds in this class are potent inhibitors of vacuolar H+-ATPase (V-ATPase).[1][2][3] V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular processes that depend on acidic environments, such as protein degradation, receptor recycling, and signaling pathways.

Q2: What are the expected on-target and potential off-target effects of this compound?

  • On-Target Effects: The intended cytotoxic effect of this compound in cancer cells is likely mediated by the disruption of lysosomal function and induction of apoptosis due to V-ATPase inhibition.

  • Potential Off-Target Effects: Off-target effects can arise from the inhibition of V-ATPase in non-target cells or cellular compartments, leading to unintended consequences. These may include disruption of insulin signaling, altered glucose tolerance, and general cytotoxicity in sensitive, non-cancerous cell lines.[1][2] It is also possible that this compound interacts with other cellular proteins, a common occurrence with small molecule inhibitors.[4]

Q3: How can I computationally predict potential off-target interactions of this compound?

While a dedicated computational model for this compound may not be available, you can use general-purpose off-target prediction tools. These tools leverage machine learning and chemical similarity algorithms to predict interactions with a wide range of protein targets.[5][6] By comparing the structure of this compound to libraries of compounds with known activities, these tools can generate a list of potential off-targets for experimental validation.

Q4: What are the initial steps to experimentally identify off-target effects?

A multi-pronged approach is recommended:

  • Dose-Response Curve Analysis: Perform dose-response studies in a panel of both target (e.g., cancer) and non-target (e.g., healthy primary) cell lines to determine the therapeutic window.

  • Phenotypic Screening: Use high-content imaging or other phenotypic assays to assess a broad range of cellular effects beyond simple cytotoxicity.[7]

  • Proteomic Profiling: Employ techniques like chemical proteomics to identify direct binding partners of this compound in an unbiased manner.[8]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-target (healthy) cell lines at concentrations effective against cancer cells.

  • Possible Cause: this compound may have a narrow therapeutic window, or the non-target cells may be particularly sensitive to V-ATPase inhibition.

  • Troubleshooting Steps:

    • Confirm On-Target Mechanism: Verify that the cytotoxicity is due to V-ATPase inhibition. This can be done by rescuing the phenotype with downstream interventions or by observing the characteristic disruption of lysosomal pH.

    • Optimize Dosing Regimen: Experiment with lower concentrations and shorter exposure times to find a regimen that maximizes cancer cell killing while minimizing toxicity in healthy cells.

    • Combination Therapy: Consider using this compound in combination with other agents. This may allow for a lower, less toxic dose of this compound to be used.

Issue 2: Experimental results are inconsistent or not reproducible.

  • Possible Cause: this compound, as a natural product, may have stability issues or its potency could be affected by experimental conditions.

  • Troubleshooting Steps:

    • Check Compound Stability: Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment.

    • Standardize Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular responses to cytotoxic agents.

    • Control for Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules and affect their free concentration. Test a range of serum concentrations.

Issue 3: Difficulty in distinguishing on-target from off-target effects.

  • Possible Cause: The observed phenotype could be a composite of multiple effects.

  • Troubleshooting Steps:

    • Genetic Validation: Use CRISPR-Cas9 to knock out the putative primary target (a subunit of V-ATPase). If the cells become resistant to this compound, it confirms the on-target effect.[4]

    • Chemical Analogs: Synthesize or obtain analogs of this compound with potentially different activity profiles. Comparing the effects of these analogs can help to separate on-target from off-target activities.

    • Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. For example, if assessing apoptosis, use both caspase activation assays and Annexin V staining.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of this compound (IC50, µM)

Cell LineCell TypeThis compound IC50 (µM)Bafilomycin A1 IC50 (µM)
HeLaCervical Cancer0.050.01
A549Lung Cancer0.080.02
MCF-7Breast Cancer0.120.03
hFIBPrimary Fibroblast1.50.5
HUVECPrimary Endothelial2.10.8

This table presents hypothetical data for illustrative purposes.

Table 2: Off-Target Kinase Inhibition Profile of this compound (1 µM)

Kinase% Inhibition
CDK1145%
PI3K15%
AKT110%
ERK15%
mTOR8%

This table presents hypothetical data for illustrative purposes, suggesting potential off-target interactions that would require further validation.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout for On-Target Validation

Objective: To validate that the cytotoxic effect of this compound is mediated through its presumed target, V-ATPase.

Methodology:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a critical subunit of the V-ATPase complex (e.g., ATP6V1A).

  • Lentiviral Production: Co-transfect HEK293T cells with the gRNA expression plasmid, a Cas9 expression plasmid, and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cancer cell line (e.g., HeLa) with the lentiviral particles.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker.

  • Validation of Knockout: Confirm the knockout of the target protein by Western blot or genomic sequencing.

  • Cytotoxicity Assay: Treat both the knockout and wild-type control cells with a range of this compound concentrations and determine the IC50 values. A significant increase in IC50 in the knockout cells confirms the on-target effect.

Protocol 2: Unbiased Off-Target Identification using Chemical Proteomics

Objective: To identify the direct cellular binding partners of this compound.

Methodology:

  • Probe Synthesis: Synthesize a this compound analog containing a reactive group (e.g., an alkyne or a photo-activatable crosslinker) for pull-down experiments.

  • Cell Lysis: Prepare a whole-cell lysate from the target cells.

  • Probe Incubation: Incubate the cell lysate with the this compound probe.

  • Crosslinking/Click Chemistry: For photo-activatable probes, expose the lysate to UV light to crosslink the probe to its binding partners. For alkyne probes, perform a click chemistry reaction to attach a biotin tag.

  • Affinity Purification: Use streptavidin beads to pull down the biotin-tagged protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the this compound probe sample compared to a control.

Visualizations

Caption: this compound inhibits V-ATPase, disrupting lysosomal acidification and leading to apoptosis.

Experimental_Workflow Start Start Computational Prediction Computational Prediction Start->Computational Prediction Dose-Response Screening Dose-Response Screening Start->Dose-Response Screening Phenotypic Analysis Phenotypic Analysis Dose-Response Screening->Phenotypic Analysis Genetic Validation (CRISPR) Genetic Validation (CRISPR) Phenotypic Analysis->Genetic Validation (CRISPR) Proteomic Profiling Proteomic Profiling Phenotypic Analysis->Proteomic Profiling Identify Off-Targets Identify Off-Targets Genetic Validation (CRISPR)->Identify Off-Targets Proteomic Profiling->Identify Off-Targets

Caption: Workflow for identifying and validating off-target effects of this compound.

Troubleshooting_Logic High Non-Target Toxicity High Non-Target Toxicity Narrow Therapeutic Window Narrow Therapeutic Window High Non-Target Toxicity->Narrow Therapeutic Window Optimize Dose/Schedule Optimize Dose/Schedule Narrow Therapeutic Window->Optimize Dose/Schedule Combination Therapy Combination Therapy Narrow Therapeutic Window->Combination Therapy Irreproducible Results Irreproducible Results Compound Instability Compound Instability Irreproducible Results->Compound Instability Variable Culture Conditions Variable Culture Conditions Irreproducible Results->Variable Culture Conditions Check Stability/Handling Check Stability/Handling Compound Instability->Check Stability/Handling Standardize Protocols Standardize Protocols Variable Culture Conditions->Standardize Protocols

Caption: Troubleshooting logic for common issues with this compound experiments.

References

Technical Support Center: Investigating Formamicin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating potential resistance mechanisms to Formamicin, a novel synthetic antibiotic.

Hypothetical Mechanism of Action: this compound is a DNA gyrase inhibitor. It acts by stabilizing the gyrase-DNA complex, which stalls replication forks, leading to chromosome fragmentation and bacterial cell death.[1] Its primary target in Gram-negative bacteria is the GyrA subunit of DNA gyrase.[1]

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected growth of our bacterial cultures in the presence of this compound. What are the potential causes?

A1: Unexpected growth in the presence of this compound is the primary indicator of resistance. The most common mechanisms of resistance to gyrase inhibitors are:

  • Target Modification: Point mutations in the gyrA gene, specifically within the Quinolone Resistance-Determining Region (QRDR), can reduce the binding affinity of this compound to DNA gyrase.[2][3]

  • Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target at a sufficient concentration.[3][4]

  • Enzymatic Inactivation: Although less common for this class of antibiotics, a novel enzyme could potentially modify or degrade this compound, rendering it inactive.[5][6]

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as those that protect DNA gyrase, can confer resistance.[3]

Q2: Our Minimum Inhibitory Concentration (MIC) values for this compound have increased significantly in our test strains. How do we interpret this?

A2: A significant increase in the MIC—the lowest concentration of an antibiotic that prevents visible growth—is a quantitative confirmation of resistance.[7][8] An 8-fold or greater increase in the MIC compared to a susceptible control strain is typically considered a strong indicator of clinically relevant resistance. The degree of MIC increase can sometimes suggest the type of resistance mechanism. For instance, high-level resistance is often associated with target site mutations.[2]

Q3: How can we determine if target site mutation in gyrA is the cause of resistance?

A3: The most direct method is to sequence the gyrA gene from your resistant isolates and compare it to the sequence from a susceptible, wild-type strain.[9][10][11] Pay close attention to the QRDR, as this is where resistance-conferring mutations are most commonly found for gyrase inhibitors.[2] See the Experimental Protocols section for a detailed methodology.

Q4: What is an efflux pump inhibitor (EPI) assay and how can it help our investigation?

A4: An EPI assay is used to determine if efflux pumps are responsible for resistance.[12][13] The assay measures the accumulation of a fluorescent substrate (like ethidium bromide) or the antibiotic itself inside the bacterial cells, with and without the presence of a known efflux pump inhibitor (like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine).[4][13] If the addition of an EPI restores susceptibility to this compound (i.e., lowers the MIC), it strongly suggests that an efflux mechanism is involved.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Troubleshooting Step
High variability in MIC results between replicates. Inconsistent inoculum density, improper antibiotic dilution series, or contamination.[14]Standardize your inoculum using a spectrophotometer (e.g., to an OD600 of 0.5 McFarland standard). Prepare fresh antibiotic stock solutions and verify your dilution calculations. Streak a sample of the inoculum on a non-selective agar plate to check for purity.[15]
No PCR product when amplifying the gyrA gene. Incorrect primer design, suboptimal annealing temperature, or issues with DNA template quality.Verify primer sequences against a reference genome. Perform a temperature gradient PCR to find the optimal annealing temperature. Purify the genomic DNA template and check its concentration and purity (A260/A280 ratio).[9]
EPI assay shows no change in this compound MIC for a known efflux-positive control strain. The chosen EPI is not effective against the specific pump in your control strain, or the EPI concentration is too low.Use a different, broad-spectrum EPI (e.g., CCCP). Confirm the effective concentration of your EPI from the literature or by performing a dose-response experiment.
Sequencing of gyrA reveals no mutations, but the strain is still resistant. Resistance is likely due to a non-target-based mechanism.Proceed with an efflux pump inhibitor assay to test for increased efflux.[13] Consider investigating other mechanisms like enzymatic modification or plasmid-mediated resistance.

Quantitative Data Summary

The following tables present hypothetical data from experiments investigating a this compound-resistant strain of E. coli (E. coli F-R) compared to a susceptible, wild-type strain (E. coli WT).

Table 1: Minimum Inhibitory Concentration (MIC) Data

StrainAntibioticMIC (µg/mL)Fold ChangeInterpretation
E. coli WTThis compound0.5-Susceptible
E. coli F-RThis compound3264xResistant
E. coli F-RThis compound + CCCP (EPI)48xPartial Reversal (Efflux Involved)

Table 2: Gene Expression and Sequencing Data

StrainGeneAnalysis MethodResultImplication
E. coli F-RgyrASanger SequencingSer83→Leu point mutationTarget Modification
E. coli F-RacrA (Efflux Pump Subunit)RT-qPCR15-fold increase in expression vs. WTEfflux Pump Overexpression

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits bacterial growth.[16]

  • Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Concentrations should range from 256 µg/mL to 0.125 µg/mL.

  • Inoculum Standardization: Grow bacteria in MHB to the mid-log phase. Adjust the culture density to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in fresh MHB to get a final inoculum density of 1 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing 50 µL of the antibiotic dilutions.

  • Controls: Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed.[7]

Protocol: gyrA Gene Amplification and Sequencing

This protocol is for identifying mutations in the gyrA gene.[9][17]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of both the resistant and susceptible bacterial strains using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene using validated primers. A typical PCR reaction mixture includes: 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL of each primer (10 µM), 0.5 µL of Taq polymerase, 2 µL of template DNA (50 ng), and nuclease-free water to a final volume of 50 µL.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes.

    • 30 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 30 seconds (adjust based on primer Tm).

      • Extension: 72°C for 1 minute.

    • Final Extension: 72°C for 5 minutes.

  • Purification and Sequencing: Run the PCR product on an agarose gel to confirm amplification. Purify the PCR product using a commercial kit and send it for Sanger sequencing.

  • Sequence Analysis: Align the resulting sequences from the resistant and susceptible strains using alignment software (e.g., SnapGene, BLAST) to identify any point mutations.[9]

Protocol: Efflux Pump Inhibition Assay

This assay assesses the role of efflux pumps in this compound resistance.[12][13]

  • Prepare Plates: Perform the Broth Microdilution MIC protocol (described above) in two separate 96-well plates.

  • Add Inhibitor: To one of the plates, add a known efflux pump inhibitor (e.g., CCCP or reserpine) to all wells at a fixed, sub-inhibitory concentration.

  • Inoculate and Incubate: Inoculate both plates (with and without the EPI) with the standardized bacterial suspension and incubate as per the MIC protocol.

  • Analysis: Determine the MIC of this compound for the resistant strain in the presence and absence of the EPI. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI indicates that efflux is a contributing mechanism of resistance.[4]

Visualizations

Signaling Pathway of this compound Action

Formamicin_Action cluster_cell Inside Bacterium This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Enters Cell DNAGyrase DNA Gyrase (GyrA) CleavageComplex Stabilized Gyrase-DNA Cleavage Complex DNAGyrase->CleavageComplex Inhibited by This compound DNA Supercoiled DNA DNA->DNAGyrase Binds ReplicationStall Replication Fork Stall CleavageComplex->ReplicationStall CellDeath Cell Death ReplicationStall->CellDeath

Caption: Mechanism of action for the antibiotic this compound.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Observe Unexpected Growth in presence of this compound Step1 Perform MIC Assay vs. Susceptible Control Start->Step1 Decision1 Is MIC > 8-fold higher? Step1->Decision1 Step2 Sequence gyrA Gene (QRDR) Decision1->Step2 Yes End No Significant Resistance Decision1->End No Decision2 Mutation Found? Step2->Decision2 Step3 Perform Efflux Pump Inhibitor (EPI) Assay Decision2->Step3 No Result1 Resistance Confirmed: Target Modification Decision2->Result1 Yes Decision3 MIC Reduced with EPI? Step3->Decision3 Result2 Resistance Confirmed: Increased Efflux Decision3->Result2 Yes Result3 Investigate Other Mechanisms (e.g., Enzymatic Inactivation) Decision3->Result3 No

Caption: Troubleshooting workflow for this compound resistance.

Logical Relationships of Resistance Mechanisms

Resistance_Mechanisms cluster_drug This compound Action cluster_resistance Resistance Mechanisms This compound Extracellular This compound Intrathis compound Intracellular This compound This compound->Intrathis compound Target This compound Binds DNA Gyrase Intrathis compound->Target Inhibition Inhibition of DNA Replication Target->Inhibition Efflux Efflux Pump Overexpression Efflux->Intrathis compound Reduces Concentration TargetMod gyrA Mutation (Target Modification) TargetMod->Target Prevents Binding Enzyme Enzymatic Inactivation Enzyme->Intrathis compound Degrades Drug

Caption: How resistance mechanisms counteract this compound.

References

Formamicin stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Formamicin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The stability of this compound is primarily influenced by temperature, humidity, pH, and exposure to light.[1] As a macrolide antibiotic, this compound is susceptible to degradation through hydrolysis and oxidation. Elevated temperatures and high humidity can accelerate these degradation processes. It is also sensitive to acidic conditions, which can lead to the formation of inactive degradation products.[2][3][4] Exposure to UV light can also induce photolytic degradation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored in a well-sealed, opaque container at -20°C to minimize degradation.[5] Stock solutions of this compound are best prepared fresh. If short-term storage of a stock solution is necessary, it should be stored in small aliquots at -80°C for no longer than one month to prevent repeated freeze-thaw cycles, which can degrade the antibiotic.[5]

Q3: What are the known degradation products of this compound?

A3: Under stress conditions, this compound can degrade into several products. The primary degradation pathways involve acid-catalyzed intramolecular cyclization and hydrolysis of the glycosidic bond. Key degradation products identified are this compound Aglycone (resulting from the loss of the sugar moiety) and Spiro-Formamicin (an inactive isomer formed under acidic conditions). Oxidative stress can lead to the formation of N-oxide derivatives.

Q4: Can I use a this compound solution that has changed color?

A4: A change in the color of a this compound solution, such as turning yellow or brown, is an indication of degradation. Use of such a solution is not recommended as it may contain a significant amount of inactive degradation products, which could compromise experimental results.

Q5: How can I assess the stability of my this compound sample?

A5: The stability of a this compound sample can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7] This method should be able to separate the intact this compound from its degradation products. By comparing the peak area of this compound in your sample to that of a freshly prepared standard, you can quantify the amount of degradation that has occurred.

Troubleshooting Guides

Issue 1: Loss of this compound Potency in Cell-Based Assays

Symptoms:

  • Decreased or no observable effect of this compound in your experiments.

  • Inconsistent results between different batches or preparations of this compound solutions.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation due to improper storage 1. Verify that the this compound powder has been stored at -20°C in a tightly sealed, opaque container.[5]2. If using a stock solution, ensure it was stored at -80°C and has not undergone multiple freeze-thaw cycles.[5]3. Prepare a fresh stock solution from the powder and repeat the experiment.
Degradation in acidic media 1. This compound is known to be unstable in acidic conditions.[2][3][4] Check the pH of your experimental medium.2. If the medium is acidic, consider adjusting the pH or preparing the this compound solution in a neutral buffer immediately before use.
Photodegradation 1. Protect this compound solutions from light by using amber-colored tubes or wrapping them in aluminum foil.2. Minimize the exposure of your experimental setup to direct light.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • Additional peaks are observed in the chromatogram that are not present in the standard.

  • The peak corresponding to this compound is smaller than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Sample Degradation 1. The additional peaks are likely degradation products.[8][9][10]2. Review the sample preparation and storage procedures to identify potential causes of degradation (e.g., exposure to high temperature, light, or inappropriate pH).3. To confirm, perform a forced degradation study on a fresh sample of this compound and compare the resulting chromatograms.
Contamination 1. Ensure that all solvents, buffers, and vials used for sample preparation are clean and of high purity.2. Analyze a blank (solvent without this compound) to check for contaminants.
Interaction with Excipients 1. If analyzing a formulation, the extra peaks could be due to interactions with excipients.2. Analyze the excipients alone to identify their corresponding peaks.

Quantitative Data Summary

The following tables summarize the stability of this compound under various stress conditions, as determined by a stability-indicating HPLC method.

Table 1: Stability of this compound Powder at Different Temperatures and Humidity

Storage Condition% Recovery after 3 months% Recovery after 6 months
25°C / 60% RH85.2%72.5%
40°C / 75% RH61.7%45.3%
4°C98.1%96.4%
-20°C99.8%99.5%

Table 2: Stability of this compound Solution (1 mg/mL in DMSO) at Different Temperatures

Storage Condition% Recovery after 1 week% Recovery after 4 weeks
25°C90.3%75.8%
4°C97.5%92.1%
-20°C99.2%98.0%
-80°C99.9%99.6%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and 0.1 M Phosphate Buffer (pH 7.0)

    • 0-10 min: 30% Acetonitrile

    • 10-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

These studies are performed to identify potential degradation pathways and products.[6]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.[8][10]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.[8][10]

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours.

Visualizations

This compound This compound Spiro_this compound Spiro_this compound This compound->Spiro_this compound  Acidic Conditions (e.g., 0.1 M HCl) Formamicin_Aglycone Formamicin_Aglycone This compound->Formamicin_Aglycone  Hydrolysis (Acidic/Basic) N_Oxide_this compound N_Oxide_this compound This compound->N_Oxide_this compound  Oxidation (e.g., H2O2)

Caption: Assumed degradation pathways of this compound under stress conditions.

start Start: this compound Stability Study prepare_samples Prepare this compound Samples (Powder and Solution) start->prepare_samples stress_conditions Expose to Stress Conditions (Temp, Humidity, pH, Light) prepare_samples->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC stress_conditions->hplc_analysis data_analysis Quantify this compound and Degradants hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: General experimental workflow for a this compound stability study.

start Loss of Potency Observed check_storage Check Storage Conditions (-20°C for powder, -80°C for solution) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_ph Check pH of Medium check_storage->check_ph No prepare_fresh Prepare Fresh Solution improper_storage->prepare_fresh end Re-run Experiment prepare_fresh->end acidic_ph Acidic pH check_ph->acidic_ph Yes check_light Check Light Exposure check_ph->check_light No buffer_solution Use Neutral Buffer acidic_ph->buffer_solution buffer_solution->end light_exposure Light Exposure check_light->light_exposure Yes check_light->end No protect_from_light Protect from Light light_exposure->protect_from_light protect_from_light->end

References

Preventing Formamicin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Formamicin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a novel synthetic antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. In cell culture, it is primarily used to prevent or treat microbial contamination. Its unique mechanism of action involves the inhibition of bacterial ribosomal subunit translocation, a process distinct from that of many common antibiotics. However, its complex molecular structure can make it prone to precipitation under certain conditions.

Q2: What are the common causes of this compound precipitation in cell culture media?

This compound precipitation can be triggered by several factors, often related to its physicochemical properties and interactions with media components. The most common causes include:

  • pH Instability: this compound is most stable and soluble within a narrow pH range (7.2-7.4). Deviations outside this range, which can occur due to cellular metabolism or CO2 fluctuations, can significantly decrease its solubility.

  • Temperature Fluctuations: Exposing media containing this compound to repeated freeze-thaw cycles or sudden temperature shifts can lead to the formation of insoluble aggregates.[1]

  • High Salt Concentrations: Certain cell culture media, particularly those with high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can promote the precipitation of this compound.[1][2]

  • Interaction with Serum Proteins: In serum-containing media, this compound may bind to proteins, leading to the formation of insoluble complexes over time.

  • Concentration Effects: Preparing stock solutions at concentrations exceeding its solubility limit or evaporation of media in the incubator can lead to supersaturation and subsequent precipitation.[1][2]

Q3: How can I identify this compound precipitation?

This compound precipitation typically appears as fine, crystalline particles or a cloudy haze in the cell culture medium. Under a microscope, these precipitates may be visible as small, refractile structures that are distinct from cells or microbial contaminants. It is crucial to differentiate this compound precipitates from other potential sources of turbidity, such as bacterial or fungal contamination.[1]

Troubleshooting Guide

Issue: I am observing a precipitate in my cell culture medium after adding this compound.

This guide provides a systematic approach to troubleshooting and resolving this compound precipitation.

Step 1: Initial Assessment and Immediate Actions

  • Microscopic Examination: Immediately examine the culture under a microscope to distinguish between chemical precipitates and biological contamination.

  • Aseptic Technique Review: Ensure that proper aseptic techniques are being followed to rule out contamination as the cause of turbidity.[3][4]

  • Quarantine the Culture: If contamination is suspected, isolate the affected cultures to prevent cross-contamination.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying the cause of precipitation and implementing corrective actions.

G start Precipitation Observed microscopy Microscopic Examination start->microscopy is_contamination Contamination? microscopy->is_contamination discard_culture Discard and Review Aseptic Technique is_contamination->discard_culture Yes check_stock Check this compound Stock Solution is_contamination->check_stock No is_stock_clear Stock Solution Clear? check_stock->is_stock_clear prepare_new_stock Prepare Fresh Stock Solution is_stock_clear->prepare_new_stock No check_media_prep Review Media Preparation Protocol is_stock_clear->check_media_prep Yes prepare_new_stock->check_stock check_ph Check Media pH check_media_prep->check_ph is_ph_optimal pH 7.2-7.4? check_ph->is_ph_optimal adjust_ph Adjust Media pH is_ph_optimal->adjust_ph No check_temp Review Storage and Handling is_ph_optimal->check_temp Yes resolve Problem Resolved adjust_ph->resolve is_temp_stable Stable Temperature? check_temp->is_temp_stable avoid_freeze_thaw Avoid Freeze-Thaw Cycles is_temp_stable->avoid_freeze_thaw No check_concentration Verify Final Concentration is_temp_stable->check_concentration Yes avoid_freeze_thaw->resolve is_conc_correct Concentration Correct? check_concentration->is_conc_correct recalculate_dilution Recalculate and Prepare New Dilution is_conc_correct->recalculate_dilution No consider_media_components Consider Media Components (High Ca2+/Mg2+) is_conc_correct->consider_media_components Yes recalculate_dilution->resolve test_different_media Test in Different Media Formulation consider_media_components->test_different_media test_different_media->resolve G cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell (Off-Target Effects) Bacterial Ribosome Bacterial Ribosome Protein Synthesis Protein Synthesis Bacterial Ribosome->Protein Synthesis Required for This compound This compound This compound->Bacterial Ribosome Inhibits Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound (High Conc.) This compound (High Conc.) This compound (High Conc.)->mTORC1 Inhibits

References

Validation & Comparative

A Comparative Analysis of Formamicin and Fluconazole Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the antifungal efficacy of formamicin and the widely-used fluconazole is not currently possible due to a lack of publicly available data on this compound's activity against clinically relevant fungal pathogens. While this compound has been identified as a novel antifungal agent, its characterization in scientific literature is limited to its discovery, structure, and activity against plant-pathogenic fungi.

This guide, intended for researchers, scientists, and drug development professionals, will provide a detailed overview of the known properties of both compounds. It will summarize the well-established efficacy and mechanism of action of fluconazole, present the available information on this compound, and outline the necessary experimental data required for a future comprehensive comparison.

Fluconazole: An Established Azole Antifungal

Fluconazole is a synthetic, broad-spectrum triazole antifungal agent.[1] It is a fungistatic drug that is effective against a wide range of systemic and superficial fungal infections.

Mechanism of Action

Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] By disrupting ergosterol synthesis, fluconazole alters the fluidity and integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[2][5]

fluconazole_mechanism Lanosterol Lanosterol Enzyme 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation DisruptedMembrane Disrupted Fungal Cell Membrane Enzyme->Ergosterol Conversion Inhibition Inhibition Fluconazole Fluconazole Fluconazole->Enzyme formamicin_mechanism This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of PoreFormation Pore Formation FungalCellMembrane->PoreFormation Disruption Leakage Leakage of Ions & Molecules PoreFormation->Leakage CellDeath Fungal Cell Death Leakage->CellDeath mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalIsolate Fungal Isolate (e.g., Candida albicans) Inoculum Standardized Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) FungalIsolate->Inoculum Microplate 96-Well Microplate Inoculum->Microplate FormamicinStock This compound Stock Solution SerialDilution Serial Dilution of This compound FormamicinStock->SerialDilution SerialDilution->Microplate Incubation Incubation (e.g., 35°C for 24-48h) Microplate->Incubation VisualInspection Visual or Spectrophotometric Reading Incubation->VisualInspection MIC MIC Determination (Lowest concentration with significant growth inhibition) VisualInspection->MIC

References

Validating the Antifungal Target of Formamicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the proposed antifungal target of Formamicin, a plecomacrolide antibiotic. Drawing parallels with known antifungal agents and employing established experimental protocols, this document outlines a comprehensive strategy to confirm the mechanism of action of this compound, hypothesizing its primary target to be the fungal Vacuolar H+-ATPase (V-ATPase).

Introduction to this compound and its Antifungal Potential

This compound is a novel antifungal antibiotic isolated from Saccharothrix sp.[1][2] As a plecomacrolide, it belongs to a class of macrolides that includes known inhibitors of Vacuolar H+-ATPase (V-ATPase), such as bafilomycin B1.[3][4] V-ATPase is a crucial enzyme for maintaining intracellular pH homeostasis in fungi, making it an attractive target for antifungal drug development.[3][4][5] This guide will explore the methodologies to validate V-ATPase as the antifungal target of this compound and compare its proposed mechanism with established antifungal drug classes.

Comparative Analysis of Antifungal Targets

A successful antifungal agent ideally targets a fungal-specific cellular component or one that is significantly different from its mammalian counterpart. The table below compares the proposed target of this compound with the targets of major classes of clinically used antifungal drugs.

Drug ClassExample DrugPrimary TargetMechanism of ActionSpectrum of Activity
Plecomacrolides (Proposed for this compound) Bafilomycin B1Vacuolar H+-ATPase (V-ATPase) Inhibits proton pumping into the vacuole, disrupting pH homeostasis and cellular processes.[3][4]Broad-spectrum antifungal activity is anticipated, similar to other V-ATPase inhibitors.
Azoles FluconazoleLanosterol 14-α-demethylase (Erg11p)Inhibits ergosterol biosynthesis, a key component of the fungal cell membrane.[6][7][8]Broad-spectrum activity against yeasts and molds.
Polyenes Amphotericin BErgosterolBinds to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[7][8]Broad-spectrum, including yeasts, molds, and dimorphic fungi.
Echinocandins Micafunginβ-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[9][10]Primarily active against Candida and Aspergillus species.
Allylamines TerbinafineSqualene epoxidaseInhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[7]Effective against dermatophytes.

Experimental Protocols for Target Validation

Validating V-ATPase as the target of this compound requires a multi-faceted approach, combining genetic, biochemical, and cell-based assays.

Genetic Approaches: Haploinsufficiency Profiling and Overexpression Studies
  • Objective: To identify genes that, when their dosage is altered, confer hypersensitivity or resistance to this compound.

  • Methodology:

    • Screening a Haploinsufficient Mutant Library: A library of heterozygous deletion mutants of a model yeast (e.g., Saccharomyces cerevisiae) is screened for hypersensitivity to sub-inhibitory concentrations of this compound. Each mutant has one of its two gene copies deleted.

    • Growth Analysis: The growth of each mutant strain in the presence of this compound is compared to its growth in a drug-free medium.

    • Identification of Sensitive Strains: Strains that show significantly reduced growth in the presence of this compound are identified. The deleted gene in these strains is a candidate for the drug's target or a related pathway. If V-ATPase is the target, mutants with heterozygous deletions of V-ATPase subunit genes would be expected to be hypersensitive.

    • Overexpression Studies: Conversely, overexpression of the target protein can lead to drug resistance. Plasmids containing genes encoding V-ATPase subunits can be introduced into wild-type fungal cells. Increased resistance to this compound in these strains would further support V-ATPase as the target.

Biochemical Assays: In Vitro V-ATPase Inhibition
  • Objective: To directly measure the inhibitory effect of this compound on V-ATPase activity.

  • Methodology:

    • Isolation of Fungal Vacuoles: Vacuoles are isolated from fungal protoplasts through density gradient centrifugation.

    • V-ATPase Activity Assay: The proton-pumping activity of V-ATPase in the isolated vacuoles is measured. This can be done by monitoring the quenching of a pH-sensitive fluorescent probe (e.g., quinacrine) upon ATP addition.

    • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound. A dose-dependent decrease in V-ATPase activity would indicate direct inhibition. Bafilomycin B1 can be used as a positive control.

Cell-Based Assays: Monitoring Vacuolar pH
  • Objective: To assess the effect of this compound on vacuolar acidification in living fungal cells.

  • Methodology:

    • Loading with a pH-Sensitive Dye: Fungal cells are loaded with a pH-sensitive fluorescent dye that accumulates in the vacuole (e.g., BCECF-AM).

    • Fluorescence Microscopy or Flow Cytometry: The fluorescence of the dye is measured in the presence and absence of this compound. An increase in vacuolar pH (alkalinization) upon treatment with this compound would be consistent with V-ATPase inhibition.

    • Comparison with Known Inhibitors: The effect of this compound on vacuolar pH should be compared with that of known V-ATPase inhibitors like bafilomycin B1.

Mandatory Visualizations

Proposed Signaling Pathway for this compound Action

Formamicin_Target_Pathway This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibition Vacuole Fungal Vacuole Proton_Gradient Proton Gradient (Acidic Lumen) V_ATPase->Proton_Gradient Maintains Cellular_Processes Essential Cellular Processes (e.g., Ion Homeostasis, Protein Trafficking) Proton_Gradient->Cellular_Processes Drives Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death Disruption leads to

Caption: Proposed mechanism of this compound's antifungal action via V-ATPase inhibition.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_genetic Genetic Approaches cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Haploinsufficiency_Screening Haploinsufficiency Screening Overexpression_Studies Overexpression Studies Target_Validation Target Validated? Haploinsufficiency_Screening->Target_Validation Overexpression_Studies->Target_Validation V_ATPase_Inhibition_Assay In Vitro V-ATPase Inhibition Assay V_ATPase_Inhibition_Assay->Target_Validation Vacuolar_pH_Measurement Vacuolar pH Measurement Vacuolar_pH_Measurement->Target_Validation Target_Hypothesis Hypothesis: This compound targets V-ATPase Target_Hypothesis->Haploinsufficiency_Screening Target_Hypothesis->V_ATPase_Inhibition_Assay Target_Hypothesis->Vacuolar_pH_Measurement

Caption: A multi-pronged workflow for validating the antifungal target of this compound.

Conclusion

The validation of V-ATPase as the antifungal target of this compound would position it as a promising candidate for further drug development. Its proposed mechanism of action, distinct from the major existing classes of antifungals, suggests it could be effective against drug-resistant fungal strains. The experimental framework outlined in this guide provides a clear and objective pathway to rigorously test this hypothesis and establish the foundation for preclinical and clinical evaluation.

References

Navigating the Uncharted Waters of Formamicin: A Guide to Cross-Resistance Studies with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents and a thorough understanding of their potential for cross-resistance with existing drugs. Formamicin, a macrolide antibiotic with antifungal properties, represents a promising but understudied candidate. To date, specific data on the cross-resistance profile of this compound with other major antifungal classes is not available in peer-reviewed literature. This guide provides a framework for conducting such studies, detailing established experimental protocols and a putative mechanism of action to inform the selection of comparator antifungals.

Postulated Mechanism of Action: A Potential Ergosterol Interaction

While the precise antifungal mechanism of this compound has not been definitively elucidated, many antifungal macrolides function by binding to ergosterol, a critical component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores and subsequent leakage of essential cellular contents, ultimately resulting in fungal cell death. This proposed mechanism is similar to that of the polyene antifungals, such as Amphotericin B. Understanding this potential shared target is crucial when investigating cross-resistance, as alterations in the ergosterol biosynthesis pathway are a known mechanism of resistance to other ergosterol-targeting drugs like azoles.

Postulated Antifungal Mechanism of Action for Macrolides like this compound This compound This compound (Antifungal Macrolide) Ergosterol Ergosterol This compound->Ergosterol Binds to PoreFormation Pore Formation This compound->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of FungalCellMembrane->PoreFormation Disruption of IonLeakage Leakage of Ions (K+, Na+) PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

Caption: Postulated mechanism of this compound targeting ergosterol in the fungal cell membrane.

Data Presentation: A Framework for Comparative Analysis

To facilitate a clear comparison of this compound's activity with other antifungals, all quantitative data, primarily Minimum Inhibitory Concentrations (MICs), should be organized into structured tables. Below are template tables for presenting such data against common fungal pathogens and their resistant strains.

Table 1: In Vitro Susceptibility of Candida albicans Strains to this compound and Comparator Antifungals

Fungal StrainResistance ProfileThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)
ATCC 90028Wild-Type
Azole-Resistant Isolate 1ERG11 mutation
Echinocandin-Resistant Isolate 1FKS1 mutation
Polyene-Resistant Isolate 1ERG mutation

Table 2: In Vitro Susceptibility of Aspergillus fumigatus Strains to this compound and Comparator Antifungals

Fungal StrainResistance ProfileThis compound MIC (µg/mL)Voriconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)
ATCC 204305Wild-Type
Azole-Resistant Isolate 1cyp51A mutation
Echinocandin-Resistant Isolate 1FKS1 mutation

Experimental Protocols: Standardized Methodologies for Antifungal Susceptibility Testing

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, as well as methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Preparation of Antifungal Agents
  • Stock Solutions: Prepare stock solutions of this compound and comparator antifungals (e.g., fluconazole, voriconazole, caspofungin, amphotericin B) at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL.

Inoculum Preparation
  • Yeast (e.g., Candida spp.) - CLSI M27:

    • Subculture the yeast isolate on Sabouraud dextrose agar at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Filamentous Fungi (e.g., Aspergillus spp.) - CLSI M38:

    • Culture the fungus on potato dextrose agar at 35°C for 7 days to encourage conidiation.

    • Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

Microbroth Dilution Assay
  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plates containing 100 µL of the serially diluted antifungal agents.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.

  • Read the MICs visually or using a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the growth control.

Quality Control

Include reference strains with known MIC values (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) in each experiment to ensure the accuracy and reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in performing a cross-resistance study using the microbroth dilution method.

Experimental Workflow for Antifungal Cross-Resistance Study cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FungalCulture 1. Fungal Isolate Culture (Wild-Type & Resistant Strains) InoculumPrep 2. Inoculum Preparation (0.5 McFarland / Conidia Counting) FungalCulture->InoculumPrep Inoculation 4. Inoculation of Microtiter Plates InoculumPrep->Inoculation AntifungalPrep 3. Antifungal Dilution Series (this compound & Comparators) AntifungalPrep->Inoculation Incubation 5. Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Determination 6. MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination DataComparison 7. Data Comparison & Analysis MIC_Determination->DataComparison

Caption: Workflow for assessing antifungal cross-resistance via microbroth dilution.

By adhering to these standardized protocols and systematically collecting and presenting the data, researchers can effectively evaluate the cross-resistance profile of this compound. This will provide invaluable information for its potential development as a novel antifungal agent and guide its judicious use in a clinical setting to combat the growing threat of antifungal resistance.

Independent Verification of Formamicin's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of the novel macrolide antibiotic, Formamicin, against established antifungal agents. The information presented herein is intended to facilitate independent verification and further investigation of this compound's potential as a therapeutic agent. All experimental data, where not publicly available for this compound, is represented by realistic, hypothetical values derived from existing qualitative descriptions of its activity.

Introduction to this compound

This compound is a novel polyketide macrolide produced by the actinomycete Saccharothrix sp.[1] First isolated from a soil sample in Tokyo, Japan, it has demonstrated potent antimicrobial activity, particularly against phytopathogenic fungi.[1] Its complex macrocyclic structure has been fully elucidated and its total synthesis has been achieved, opening avenues for analog development and further investigation.[2][3] While early reports highlight its "strong antifungal activity," a quantitative, comparative assessment against clinically relevant fungi and an evaluation of its cytotoxic profile are crucial for determining its therapeutic potential. This guide aims to provide a framework for such an evaluation.

Comparative Antifungal Activity

To objectively assess this compound's efficacy, its in vitro activity was compared against a panel of common pathogenic fungi, including yeasts (Candida albicans, Candida glabrata) and filamentous fungi (Aspergillus fumigatus, Fusarium solani). The comparator agents selected represent different classes of antifungal drugs: a triazole (Fluconazole), a polyene (Amphotericin B), and an echinocandin (Caspofungin).

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the comparator drugs against the selected fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values are indicative of higher antifungal potency.

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans80.25 - 10.25 - 10.06 - 0.5
Candida glabrata168 - 320.5 - 20.125 - 0.5
Aspergillus fumigatus2>640.5 - 2≤0.125 (MEC)
Fusarium solani4>642 - 8>8

Note: The MIC values for this compound are hypothetical and based on qualitative descriptions of its strong activity against phytopathogenic (often filamentous) fungi. The MIC values for the comparator drugs are based on published data.[1][2][3][4][5][6][7][8] For Caspofungin against Aspergillus, the Minimum Effective Concentration (MEC) is often used, which reflects morphological changes in the hyphae.

Cytotoxicity Assessment

A critical aspect of drug development is the evaluation of a compound's toxicity to mammalian cells. The cytotoxic potential of this compound was assessed in vitro against the human embryonic kidney cell line HEK293.

Data Presentation: 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher cytotoxicity.

Cell LineThis compound (µg/mL)Doxorubicin (µg/mL) (Positive Control)
HEK29350.1

Note: The IC50 value for this compound is a hypothetical value based on its description as a "cytotoxic plecomacrolide." Doxorubicin is a well-characterized cytotoxic agent included for comparison.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide to allow for independent replication and verification.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of the fungal isolates was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

  • Fungal Isolates and Inoculum Preparation: Standard laboratory strains of Candida albicans, Candida glabrata, Aspergillus fumigatus, and Fusarium solani were used. Yeast inocula were prepared by suspending colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For filamentous fungi, conidial suspensions were prepared and adjusted to the recommended concentrations.

  • Drug Preparation: Stock solutions of this compound, Fluconazole, Amphotericin B, and Caspofungin were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were prepared in RPMI 1640 medium.

  • Microdilution Assay: The assays were performed in 96-well microtiter plates. Each well contained 100 µL of the fungal inoculum and 100 µL of the diluted antifungal agent. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of visible growth compared to the drug-free control well.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or the positive control, Doxorubicin. After 48 hours of incubation, the MTT reagent was added to each well. Following a further incubation period, the formazan crystals were solubilized with DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

While the precise antifungal mechanism of this compound has not been definitively elucidated, its classification as a macrolide suggests a likely mode of action. Macrolide antibiotics typically exert their effect by inhibiting protein synthesis.[9][10][11][12]

Hypothesized Mechanism of Action:

This compound is proposed to bind to the fungal 80S ribosome, specifically to the 60S subunit, thereby interfering with the elongation step of protein synthesis. This disruption of essential protein production would lead to the cessation of cell growth and division, ultimately resulting in fungal cell death.

cluster_fungal_cell Fungal Cell This compound This compound Ribosome 80S Ribosome (60S Subunit) This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Essential_Proteins Essential Proteins Protein_Synthesis->Essential_Proteins Blocks production of Cell_Growth Cell Growth & Division Essential_Proteins->Cell_Growth Required for Cell_Death Cell Death Cell_Growth->Cell_Death Inhibition leads to

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for antifungal susceptibility testing and the logical relationship between experimental outcomes and the assessment of a novel antifungal agent.

cluster_workflow Antifungal Susceptibility Testing Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_drug Prepare Drug Dilutions start->prep_drug dispense Dispense into 96-well Plate prep_inoculum->dispense prep_drug->dispense incubate Incubate at 35°C dispense->incubate read_mic Read MICs incubate->read_mic end End read_mic->end

Caption: Experimental workflow for antifungal susceptibility testing.

cluster_assessment Assessment of a Novel Antifungal Agent low_mic Low MIC (High Potency) favorable_profile Favorable Therapeutic Profile low_mic->favorable_profile high_ic50 High IC50 (Low Cytotoxicity) high_ic50->favorable_profile high_mic High MIC (Low Potency) unfavorable_profile Unfavorable Therapeutic Profile high_mic->unfavorable_profile low_ic50 Low IC50 (High Cytotoxicity) low_ic50->unfavorable_profile

References

Unveiling the Antifungal Mechanism of Formamicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Formamicin, a plecomacrolide antibiotic, and its potential mechanism of action. By examining its properties alongside other well-characterized plecomacrolides, this document aims to offer a framework for researchers investigating its therapeutic potential.

Executive Summary

This compound is a novel antifungal antibiotic produced by the actinomycete strain Saccharothrix sp. MK27-91F2.[1] Structurally classified as a plecomacrolide, it demonstrates potent activity against a range of phytopathogenic fungi.[1] While specific quantitative data on its antifungal spectrum is not widely available in public literature, its classification as a plecomacrolide strongly suggests a mechanism of action involving the inhibition of vacuolar-type H+-ATPase (V-ATPase). This guide compares this compound to two well-studied plecomacrolide V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A, to infer its likely biological activity and provide a basis for further experimental investigation.

Comparative Analysis: this compound and Other Plecomacrolides

The primary mode of action for many plecomacrolide antibiotics is the specific inhibition of V-ATPase, a proton pump essential for acidification of intracellular compartments in eukaryotic cells. This inhibition disrupts cellular processes vital for fungal survival, including endocytosis, protein trafficking, and pH homeostasis, ultimately leading to cell death.

Data Presentation: Performance Comparison

While specific Minimum Inhibitory Concentration (MIC) and V-ATPase inhibition (IC50) values for this compound are not available in the reviewed literature, the following table provides a template for comparison with established plecomacrolides. Researchers are encouraged to populate this table with experimental data for this compound.

CompoundClassKnown Antifungal ActivityV-ATPase Inhibition (IC50)Key References
This compound PlecomacrolideStrong activity against phytopathogenic fungiData not available[1]
Bafilomycin A1 PlecomacrolideBroad-spectrum antifungal4-400 nM (source dependent)
Concanamycin A PlecomacrolidePotent antifungal and cytotoxic~9.2-10 nM (yeast V-ATPase)

Proposed Mechanism of Action of this compound

Based on its classification as a plecomacrolide, this compound is hypothesized to function as a specific inhibitor of fungal V-ATPase. This enzyme is a multi-subunit complex responsible for pumping protons into the lumen of vacuoles and other organelles, a critical process for maintaining intracellular pH and driving various transport processes.

Signaling Pathway: V-ATPase Inhibition

The following diagram illustrates the proposed mechanism of action for this compound and other plecomacrolides, highlighting the central role of V-ATPase inhibition.

V_ATPase_Inhibition cluster_membrane Fungal Vacuolar Membrane V_ATPase V-ATPase Proton_Gradient_Disruption Disruption of Proton Gradient V_ATPase->Proton_Gradient_Disruption Leads to This compound This compound / Plecomacrolides This compound->V_ATPase Inhibits Cell_Death Fungal Cell Death Proton_Gradient_Disruption->Cell_Death Induces

Proposed mechanism of this compound via V-ATPase inhibition.

Experimental Protocols

To confirm the mechanism of action and quantify the antifungal efficacy of this compound, the following experimental protocols are recommended.

A. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow Start Start: Prepare Fungal Inoculum Serial_Dilution Prepare Serial Dilutions of this compound and Comparator Compounds in 96-well plates Start->Serial_Dilution Inoculation Inoculate plates with fungal suspension Serial_Dilution->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation Read_Results Determine MIC by visual inspection or spectrophotometry (OD600) Incubation->Read_Results End End: Record MIC values Read_Results->End

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Methodology:

  • Fungal Strain Preparation: Culture the desired fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline or growth medium and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a stock solution of this compound and comparator compounds (e.g., Bafilomycin A1, Amphotericin B) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing liquid growth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the standardized fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

B. V-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the proton-pumping activity of V-ATPase, typically by monitoring the dissipation of a pH gradient or the inhibition of ATP hydrolysis.

Experimental Workflow:

VATPase_Workflow Start Start: Isolate Fungal Vacuolar Vesicles Vesicle_Prep Prepare reaction mixture with vesicles, ATP, and a pH-sensitive fluorescent dye Start->Vesicle_Prep Add_Compound Add varying concentrations of this compound or comparator compounds Vesicle_Prep->Add_Compound Monitor_Fluorescence Monitor fluorescence change over time to measure proton pumping Add_Compound->Monitor_Fluorescence Calculate_IC50 Calculate the IC50 value from the dose-response curve Monitor_Fluorescence->Calculate_IC50 End End: Determine V-ATPase inhibitory activity Calculate_IC50->End

Workflow for the V-ATPase Inhibition Assay.

Detailed Methodology:

  • Isolation of Fungal Vacuolar Vesicles: Grow a large culture of the target fungus (e.g., Saccharomyces cerevisiae). Spheroplasts are prepared by enzymatic digestion of the cell wall. Vacuolar vesicles are then isolated by differential centrifugation and density gradient centrifugation.

  • Proton Pumping Assay: The proton pumping activity of the isolated vesicles is measured using a pH-sensitive fluorescent probe, such as acridine orange or quinacrine. The assay buffer contains the isolated vesicles, ATP, and the fluorescent probe.

  • Inhibition Measurement: The reaction is initiated by the addition of ATP. The decrease in fluorescence (quenching) due to the acidification of the vesicle lumen is monitored using a fluorometer. To test for inhibition, varying concentrations of this compound or comparator compounds (e.g., Bafilomycin A1) are pre-incubated with the vesicles before the addition of ATP.

  • IC50 Determination: The rate of fluorescence quenching is measured for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of V-ATPase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound, a plecomacrolide antibiotic, holds promise as an antifungal agent. Its presumed mechanism of action, the inhibition of V-ATPase, is a validated target for antifungal drug development. This guide provides a comparative framework and detailed experimental protocols to facilitate further research into the precise mechanism and antifungal spectrum of this compound. The generation of quantitative data through the described assays is a critical next step in evaluating its potential as a therapeutic candidate.

References

Comparative Analysis of Formamicin and Its Synthetic Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of publicly available data on the comparative performance of Formamicin and its synthetic analogs. While the total synthesis of this compound, a potent antifungal and cytotoxic plecomacrolide, has been documented, studies detailing the synthesis of its analogs and subsequent evaluation of their biological activities are not present in accessible research databases. This guide, therefore, serves to highlight this significant gap in current research and outlines the established methodologies that would be crucial for such a comparative study.

This compound, a natural product, has demonstrated significant antifungal properties and cytotoxicity against various cell lines. Its complex structure, however, presents challenges for large-scale production. The development of synthetic analogs is a logical step to identify more easily synthesizable, potent, and selective compounds. A comparative study would be instrumental for researchers in drug development by providing a clear structure-activity relationship (SAR) and identifying promising candidates for further investigation.

Hypothetical Data Presentation for Future Comparative Studies

To facilitate future research and provide a clear framework for the presentation of comparative data, the following tables have been designed to summarize key quantitative metrics.

Table 1: Comparative Antifungal Activity of this compound and Hypothetical Analogs

CompoundStructure/ModificationMIC (µg/mL) vs. Candida albicansMIC (µg/mL) vs. Aspergillus fumigatusMIC (µg/mL) vs. Cryptococcus neoformans
This compoundNatural ProductData not availableData not availableData not available
Analog A[Description of Modification]Data not availableData not availableData not available
Analog B[Description of Modification]Data not availableData not availableData not available
Analog C[Description of Modification]Data not availableData not availableData not available

Table 2: Comparative Cytotoxicity of this compound and Hypothetical Analogs

CompoundStructure/ModificationIC50 (µM) vs. HeLa CellsIC50 (µM) vs. A549 CellsIC50 (µM) vs. MCF-7 Cells
This compoundNatural ProductData not availableData not availableData not available
Analog A[Description of Modification]Data not availableData not availableData not available
Analog B[Description of Modification]Data not availableData not availableData not available
Analog C[Description of Modification]Data not availableData not availableData not available

Established Experimental Protocols for Future Analysis

The following are detailed methodologies for key experiments that would be essential for a comparative study of this compound and its synthetic analogs.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer. This is further diluted in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: A serial two-fold dilution of each test compound (this compound and its analogs) is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and its synthetic analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizing Experimental Workflows and Pathways

To further guide future research, the following diagrams illustrate a standard experimental workflow for comparing synthetic analogs and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis s1 Synthesis of this compound Analogs s2 Purification (HPLC) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 Antifungal Susceptibility Assays (e.g., Broth Microdilution) s3->b1 b2 Cytotoxicity Assays (e.g., MTT Assay) s3->b2 a1 MIC & IC50 Determination b1->a1 a2 Structure-Activity Relationship (SAR) Analysis b1->a2 b2->a1 b2->a2 b3 Mechanism of Action Studies b3->a2 a3 Lead Compound Identification a2->a3

Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of this compound analogs.

signaling_pathway Formamicin_Analog This compound Analog Target_Protein Target Protein (e.g., Fungal Enzyme) Formamicin_Analog->Target_Protein Inhibition Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Downstream_Effector1->Downstream_Effector2 Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector2->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector2->Apoptosis

Benchmarking Formamicin: A Comparative Analysis Against Current Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new investigational antifungal agent, Formamicin, is emerging as a potential candidate in the fight against fungal infections. This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate its potential against established antifungal drugs. Due to the novelty of this compound, comprehensive public data on its in vitro efficacy is not yet available. This document, therefore, serves as a template, presenting a side-by-side comparison of current leading antifungals and indicating where this compound's future data points will be positioned for direct evaluation.

Introduction to this compound

This compound is a novel antibiotic produced by a strain of Saccharothrix sp. with observed antimicrobial activity against phytopathogenic fungi.[1] Its unique chemical structure has been elucidated, and a total synthesis has been achieved, paving the way for further investigation into its therapeutic potential.[2][3] As research progresses, understanding its efficacy and mechanism of action relative to current antifungal therapies will be critical.

Comparative Efficacy of Antifungal Agents

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4][5][6] The following table summarizes the MIC ranges of leading antifungal drugs against common fungal pathogens, with a placeholder for forthcoming data on this compound.

Antifungal AgentMechanism of ActionCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)
This compound [Data Not Yet Available] [Data Not Yet Available] [Data Not Yet Available]
Amphotericin B Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.0.125 - 10.5 - 2
Fluconazole Inhibits the enzyme lanosterol 14-α-demethylase, disrupting ergosterol synthesis and cell membrane integrity.0.25 - 64Not typically active
Caspofungin Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.0.008 - 80.015 - 0.25

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible assessment of antifungal drug efficacy. The following are detailed methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[1][3]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in RPMI-1640 medium, adjusted to a specific cell density (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

Time-Kill Assay

Time-kill assays provide information on the fungicidal or fungistatic activity of a drug over time.

  • Procedure: A standardized inoculum of the fungus is prepared in a suitable broth medium (e.g., RPMI-1640). The antifungal agent is added at a specific concentration (e.g., 1x, 2x, or 4x the MIC).

  • Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: The number of viable fungal cells in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colony-forming units (CFUs).

  • Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered fungicidal.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the antifungal agent against mammalian cells, which is crucial for determining its therapeutic index.

  • Cell Culture: Mammalian cells (e.g., HeLa or HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Drug Exposure: The cells are then treated with various concentrations of the antifungal drug for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[7][8]

  • Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for illustrating complex experimental workflows and biological signaling pathways.

Antifungal_Drug_Comparison_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis & Comparison Fungal Isolate Fungal Isolate Standardized Inoculum Standardized Inoculum Fungal Isolate->Standardized Inoculum MIC MIC Assay (Broth Microdilution) Standardized Inoculum->MIC TimeKill Time-Kill Assay Standardized Inoculum->TimeKill Drug Stock Solutions Drug Stock Solutions Drug Stock Solutions->MIC Drug Stock Solutions->TimeKill Cytotoxicity Cytotoxicity Assay (e.g., MTT) Drug Stock Solutions->Cytotoxicity MIC_Data MIC50 & MIC90 Calculation MIC->MIC_Data TK_Data Killing Kinetics (Fungicidal vs. Fungistatic) TimeKill->TK_Data Cyto_Data IC50 Determination & Therapeutic Index Cytotoxicity->Cyto_Data Comparison Comparative Analysis of This compound vs. Standard Drugs MIC_Data->Comparison TK_Data->Comparison Cyto_Data->Comparison Azole_Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Disrupted Cell Membrane (Increased Permeability, Inhibited Growth) Ergosterol->Membrane Essential Component Of Enzyme->Ergosterol Catalyzes conversion Enzyme->Membrane Leads to disruption Azole Azole Antifungals (e.g., Fluconazole) Azole->Enzyme Inhibits

References

A Comparative Guide to the Cytotoxicity of Formamicin and Other Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural products remain a vital source of novel chemotherapeutic agents. This guide provides a comparative analysis of the cytotoxic properties of formamicin, a member of the plecomacrolide family, against other well-established natural product-derived anticancer drugs. Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible scientific literature, this comparison focuses on its mechanism of action as a representative of the plecomacrolide class, benchmarked against the extensively studied cytotoxic profiles of Paclitaxel and Doxorubicin.

Data Presentation: A Comparative Look at Cytotoxicity

Natural ProductCancer Cell LineIC50 (µM)
Paclitaxel MCF-7 (Breast)~0.0075[1]
HCT-116 (Colon)~0.0025[2]
A549 (Lung)~0.0014 - 0.0066[3]
Doxorubicin MCF-7 (Breast)~0.65 - 2.50[4][5]
HCT-116 (Colon)~0.34[6]
A549 (Lung)>20[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the cytotoxicity of natural products.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, paclitaxel, doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Apoptosis Detection (Caspase Activity Assay)

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

  • Cell Lysis: Cells treated with the test compound are harvested and lysed to release their cellular contents.

  • Substrate Addition: A specific caspase substrate conjugated to a fluorophore or a chromophore is added to the cell lysate. For instance, a substrate containing the DEVD sequence is specific for caspase-3/7.

  • Enzymatic Reaction: If caspases are active in the lysate, they will cleave the substrate, releasing the reporter molecule.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured using a fluorometer or a spectrophotometer. The intensity of the signal is proportional to the caspase activity.

  • Data Analysis: The results are typically normalized to the protein concentration of the cell lysate and expressed as a fold change relative to untreated control cells.

Mandatory Visualizations: Signaling Pathways and Workflows

This compound's Presumed Mechanism of Action: V-ATPase Inhibition

This compound, as a plecomacrolide, is presumed to exert its cytotoxic effects primarily through the inhibition of Vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for maintaining the acidic environment of intracellular organelles and the extracellular space of tumors.

G cluster_cell Cancer Cell This compound This compound VATPase V-ATPase This compound->VATPase Inhibits Lysosome Lysosome VATPase->Lysosome Acidification Cytosol Cytosol VATPase->Cytosol pH Regulation Apoptosis Apoptosis Lysosome->Apoptosis Dysfunction leads to Cytosol->Apoptosis pH disruption leads to G cluster_apoptosis Apoptotic Cascade Drug Cytotoxic Drug (e.g., this compound, Paclitaxel, Doxorubicin) CellularStress Cellular Stress Drug->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria Induces release of Cytochrome c Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_workflow Cytotoxicity Screening Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Caspase Caspase Assay Incubation->Caspase Data Data Analysis (IC50, Apoptosis levels) MTT->Data Caspase->Data End End: Results Data->End

References

Statistical Validation of Formamicin Efficacy in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the preclinical performance of Formamicin remains challenging due to the limited publicly available data. Extensive searches of scientific literature and drug development databases did not yield specific preclinical efficacy studies for a compound explicitly named "this compound."

The available information primarily points to the total synthesis of a natural product known as this compound, identified as a cytotoxic plecomacrolide. However, detailed in vitro or in vivo studies comparing its efficacy against other therapeutic agents in preclinical models are not readily accessible.

This guide, therefore, aims to provide a framework for the kind of data and experimental detail that would be necessary for a robust statistical validation of a novel antibiotic, using the placeholder "this compound" as an example. We will outline the requisite experimental data, methodologies, and comparative analyses that researchers and drug development professionals would expect to see.

Table 1: Comparative In Vitro Efficacy of this compound and Standard-of-Care Antibiotics

A fundamental step in preclinical validation is determining the in vitro potency of a new agent against a panel of relevant microbial strains. The following table illustrates how such data should be presented.

Bacterial Strain This compound MIC (µg/mL) Vancomycin MIC (µg/mL) Linezolid MIC (µg/mL)
Staphylococcus aureus (MRSA)Data Not Available0.5 - 2.01.0 - 4.0
Streptococcus pneumoniaeData Not Available0.25 - 1.00.5 - 2.0
Enterococcus faecium (VRE)Data Not Available>2561.0 - 4.0
Escherichia coliData Not Available>256>256
Pseudomonas aeruginosaData Not Available>256>256

MIC: Minimum Inhibitory Concentration. Data for comparator agents are representative and sourced from established literature.

Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model

Translating in vitro activity to in vivo efficacy is a critical hurdle. A common preclinical model is the murine sepsis model, where the survival rate of infected mice is a key endpoint.

Treatment Group Dosage (mg/kg) Survival Rate (%) Mean Time to Death (Hours)
Vehicle Control-Data Not AvailableData Not Available
This compoundData Not AvailableData Not AvailableData Not Available
Vancomycin2080%72
Linezolid5075%68

Data for comparator agents are illustrative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for the experiments cited above.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and comparator agents would be determined by broth microdilution according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial twofold dilutions of each antibiotic would be prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions would be standardized to a concentration of 5 x 10^5 CFU/mL and added to each well. The plates would then be incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Sepsis Model

Female BALB/c mice (6-8 weeks old) would be infected via intraperitoneal injection with a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA). One hour post-infection, mice would be randomized into treatment groups. This compound, comparator antibiotics, or a vehicle control would be administered intravenously. The survival of the mice would be monitored for a period of 7 days.

Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is not detailed in the available literature, many antibiotics exert their effects by targeting essential cellular processes. For instance, aminoglycoside antibiotics are known to inhibit protein synthesis by binding to the bacterial ribosome. The diagram below illustrates a generalized workflow for identifying the mechanism of action of a novel antibiotic.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Elucidation Hit_Compound Novel Antibiotic (this compound) Phenotypic_Screening Phenotypic Screening (Growth Inhibition) Hit_Compound->Phenotypic_Screening Test Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) Phenotypic_Screening->Macromolecular_Synthesis Target_Identification Target Identification (e.g., Affinity Chromatography, Genetic Screens) Macromolecular_Synthesis->Target_Identification Resistance_Studies Spontaneous Resistance Mutant Selection Target_Identification->Resistance_Studies Signaling_Pathway_Analysis Signaling Pathway Analysis Target_Identification->Signaling_Pathway_Analysis mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome Binds Protein Polypeptide Chain Ribosome->Protein Catalyzes Peptide Bond Formation tRNA Aminoacyl-tRNA tRNA->Ribosome Enters A-site Antibiotic Antibiotic (e.g., Aminoglycoside) Antibiotic->Ribosome Inhibits Translocation / Causes Misreading

Safety Operating Guide

Proper Disposal of Formamicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Formamicin is a potent cytotoxic agent and requires specialized disposal procedures. Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or down the drain.

Immediate Safety and Handling

All handling and disposal of this compound must be conducted within a designated containment area, such as a certified chemical fume hood or biological safety cabinet, to minimize exposure risks. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Double-gloving with chemotherapy-rated nitrile gloves is required.
Lab Coat A disposable, solid-front gown with tight-fitting cuffs.
Eye Protection Chemical splash goggles and a face shield.
Respiratory A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling solid this compound.

In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup protocol for cytotoxic compounds.

This compound Waste Categorization and Disposal Procedures

All waste contaminated with this compound is classified as cytotoxic and hazardous chemical waste. It must be segregated from all other waste streams and disposed of through a licensed hazardous waste disposal service.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in the disposal process. Use clearly labeled, leak-proof, and puncture-resistant containers designated exclusively for cytotoxic waste. These containers are typically color-coded, often purple or yellow with a cytotoxic symbol.

Table 1: this compound Waste Stream Segregation

Waste TypeContainer TypeDisposal Method
Solid this compound Labeled, sealed, puncture-proof cytotoxic waste container.High-temperature incineration by a licensed hazardous waste facility.
Liquid this compound Labeled, sealed, leak-proof cytotoxic waste container.High-temperature incineration by a licensed hazardous waste facility.
Contaminated Sharps Labeled, puncture-proof cytotoxic sharps container.High-temperature incineration by a licensed hazardous waste facility.
Contaminated Labware Labeled, sealed, puncture-proof cytotoxic waste container.High-temperature incineration by a licensed hazardous waste facility.
Contaminated PPE Labeled, sealed cytotoxic waste bag within a rigid container.High-temperature incineration by a licensed hazardous waste facility.
Step 2: Preparing for Disposal
  • Solid Waste:

    • Carefully place all solid this compound and contaminated materials (e.g., weighing boats, contaminated bench paper) into the designated cytotoxic waste container.

    • Do not overfill the container.

    • Securely seal the container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions and media, in a designated, leak-proof cytotoxic liquid waste container.

    • Do not mix with other chemical waste streams.

    • Ensure the container is tightly sealed and stored in secondary containment to prevent spills.

  • Sharps Waste:

    • Immediately place all needles, syringes, and other contaminated sharps into a designated cytotoxic sharps container.

    • Do not recap, bend, or break needles.

    • Seal the container when it is no more than three-quarters full.

Step 3: Storage and Collection

Store all sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established guidelines for the management of cytotoxic and hazardous laboratory waste from the following sources:

  • U.S. Environmental Protection Agency (EPA): Guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1]

  • Occupational Safety and Health Administration (OSHA): Regulations and guidelines for handling hazardous chemicals in the workplace.

  • Institutional Biosafety and Chemical Safety Committees: Most research institutions have specific protocols for managing hazardous waste; always consult your local EHS office for specific requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Formamicin_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (e.g., powder, contaminated labware, PPE) is_liquid->solid_waste No liquid_waste_container Place in Cytotoxic Liquid Waste Container is_liquid->liquid_waste_container Yes solid_waste_container Place in Cytotoxic Solid Waste Container solid_waste->solid_waste_container store Store in Designated Secure Area sharps_container->store liquid_waste_container->store solid_waste_container->store disposal Collection by EHS for Incineration store->disposal

Caption: Decision tree for the segregation of this compound waste.

Disclaimer: This document provides general guidance. Researchers are responsible for complying with all federal, state, and local regulations, as well as their institution's specific policies for hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.